Bizelesin
Description
This compound is a synthetic cyclopropylpyrroloindole antineoplastic antibiotic. this compound binds to the minor groove of DNA and induces interstrand cross-linking of DNA, thereby inhibiting DNA replication and RNA synthesis. this compound also enhances p53 and p21 induction and triggers G2/M cell-cycle arrest, resulting in cell senescence without apoptosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKWHRXTPJODV-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156213 | |
| Record name | Bizelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129655-21-6 | |
| Record name | Bizelesin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bizelesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIZELESIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bizelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIZELESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Target of Bizelesin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bizelesin (NSC 615291, U-77779) is a potent synthetic antineoplastic agent belonging to the cyclopropylpyrroloindole (CPI) family. Its primary molecular target is DNA , where it acts as a bifunctional alkylating agent. This compound exhibits high sequence selectivity, preferentially binding to the minor groove of AT-rich regions of DNA.[1][2] Its mechanism of action involves the formation of covalent interstrand cross-links, which are highly cytotoxic lesions that obstruct fundamental cellular processes such as DNA replication and RNA synthesis.[1][3][4] This ultimately leads to a G2/M phase cell cycle arrest and induction of cellular senescence, a response mediated by the p53/p21 signaling pathway. This document provides a comprehensive technical overview of this compound's molecular target, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays used in its characterization.
Molecular Target and Mechanism of Action
This compound's cytotoxic effects are a direct consequence of its interaction with genomic DNA. It is a synthetic analogue of the natural product CC-1065 and is designed for enhanced DNA binding and alkylating efficiency.
DNA as the Primary Molecular Target
The definitive molecular target of this compound is the minor groove of double-stranded DNA. Unlike many other DNA-interacting agents that bind to the major groove, this compound's structure allows it to fit snugly within the narrower minor groove.
Sequence-Specific DNA Binding
This compound demonstrates a strong preference for AT-rich sequences. The consensus binding site has been identified as 5'-T(A/T)₄A-3'. This sequence selectivity is a key aspect of its mechanism and is thought to contribute to its high potency.
Bifunctional Alkylation and Interstrand Cross-linking
This compound possesses two reactive chloromethyl groups that are converted to highly reactive cyclopropyl moieties. This bifunctional nature allows it to alkylate two separate adenine bases. Specifically, it forms a covalent bond at the N-3 position of adenine. When the target adenines are located on opposite strands of the DNA helix and are appropriately spaced, this compound can form a highly toxic DNA interstrand cross-link (ICL). These ICLs physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. While it can also form single-strand adducts, the formation of ICLs is considered the primary contributor to its potent cytotoxicity.
Quantitative Data
The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data related to its cytotoxic activity and DNA damaging potential.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Type | Reference |
| L1210 | Murine Leukemia | 2.3 pM | 48 hours | Cell Bioassay | |
| HCT116 | Human Colon Carcinoma | 2 pM | 4 hours | Colony Formation | |
| HeLaS3 | Human Cervical Carcinoma | 0.06 ng/mL | Not Specified | Cytotoxicity Assay |
Table 2: In Vivo Antitumor Activity of this compound in Human Tumor Xenografts
| Tumor Model | Cancer Type | Activity | Reference |
| CAKI-1 | Renal | >1.0 log10 cell kill | |
| LX-1 | Lung | >1.0 log10 cell kill | |
| HT-29 | Colon | >1.0 log10 cell kill | |
| LOX IMVI | Melanoma | >1.0 log10 cell kill | |
| UACC-62 | Melanoma | >1.0 log10 cell kill | |
| MX-1 | Mammary | >1.0 log10 cell kill |
Table 3: Quantification of this compound-Induced DNA Lesions
| Genomic Region | Lesion Frequency (lesions kbp⁻¹ µM⁻¹) | Reference |
| c-myc (MAR domain) | 2.13 | |
| Apolipoprotein B (MAR domain) | 7.06 | |
| Bulk DNA | 0.87 | |
| β-globin gene | 0.75 | |
| c-myc origin of replication | 0.87 |
Signaling Pathways and Cellular Response
The DNA damage inflicted by this compound activates a cascade of cellular signaling pathways, ultimately determining the fate of the cell.
DNA Damage Response and G2/M Cell Cycle Arrest
The formation of this compound-DNA adducts, particularly interstrand cross-links, is recognized by the cell's DNA damage response (DDR) machinery. This leads to the activation of upstream kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate a number of downstream targets, a key one being the tumor suppressor protein p53. Activated p53 functions as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21, in turn, binds to and inhibits cyclin-CDK complexes, particularly those that drive the G2 to M phase transition of the cell cycle. This results in a robust G2/M cell cycle arrest, providing the cell with time to repair the DNA damage.
Induction of Cellular Senescence
In many cancer cell lines, prolonged G2/M arrest induced by this compound does not lead to apoptosis (programmed cell death). Instead, the cells enter a state of irreversible growth arrest known as cellular senescence. This is a key differentiator from other DNA damaging agents that are potent inducers of apoptosis. The p53/p21 axis is crucial for the establishment and maintenance of this senescent state.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Region-specific DNA damage by AT-specific DNA-reactive drugs is predicted by drug binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bizelesin: A Technical Guide to a Potent DNA Minor Groove Binding Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bizelesin is a potent synthetic antitumor agent belonging to the cyclopropylpyrroloindole (CPI) family, analogous to the natural product CC-1065. It functions as a DNA minor groove binding agent with a distinctive mechanism of action involving bifunctional alkylation. This dual activity leads to the formation of highly cytotoxic DNA interstrand cross-links, primarily in AT-rich sequences. This compound's profound impact on DNA integrity triggers a robust cellular damage response, often culminating in cell cycle arrest and senescence. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing essential experimental protocols, and visualizing its mechanism of action and relevant experimental workflows.
Introduction
DNA minor groove binders are a class of small molecules that non-covalently or covalently interact with the minor groove of the DNA double helix.[1][2][3] This interaction can interfere with DNA replication, transcription, and repair processes, making them attractive candidates for anticancer drug development.[4][5] this compound (NSC-615291) is a highly potent bifunctional alkylating agent that exhibits a strong preference for the minor groove. Its unique structure allows it to form covalent adducts with adenine bases on opposite DNA strands, resulting in interstrand cross-links that are particularly challenging for cellular repair machinery. This document serves as a comprehensive resource for researchers engaged in the study and development of DNA-targeted therapies.
Mechanism of Action
This compound's mechanism of action is a multi-step process that begins with its selective binding to the DNA minor groove and culminates in the formation of cytotoxic lesions.
2.1. DNA Minor Groove Binding and Alkylation:
This compound's crescent shape complements the curvature of the DNA minor groove, facilitating its initial non-covalent binding. It displays a high affinity for AT-rich sequences, specifically targeting the N3 position of adenine. Following binding, the two chloromethyl moieties of this compound are converted to reactive cyclopropyl groups. These electrophilic groups then covalently bond with adenine bases on opposing DNA strands, leading to the formation of an interstrand cross-link. This cross-linking physically prevents the separation of the DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription.
2.2. Cellular Response to this compound-Induced DNA Damage:
The formation of this compound-induced DNA interstrand cross-links triggers a robust DNA damage response (DDR). This response is primarily mediated by the p53 tumor suppressor protein and its downstream effector, p21. Upon sensing DNA damage, p53 is activated and transcriptionally upregulates the expression of p21. The p21 protein, a cyclin-dependent kinase inhibitor, then enforces a cell cycle arrest, typically at the G2/M phase, providing the cell with time to repair the damage. However, the complex and severe nature of this compound's interstrand cross-links often makes repair difficult. Consequently, prolonged cell cycle arrest can lead to cellular senescence, a state of irreversible growth arrest, rather than apoptosis (programmed cell death).
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 4. mybiosource.com [mybiosource.com]
- 5. Structural interpretation of DNA-protein hydroxyl-radical footprinting experiments with high resolution using HYDROID - PMC [pmc.ncbi.nlm.nih.gov]
Structural Determinants of Cytotoxicity in Bizelesin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bizelesin, a potent synthetic analogue of the natural product CC-1065, is a bifunctional alkylating agent that exhibits remarkable cytotoxic activity against a range of cancer cell lines.[1][2] Its mechanism of action involves sequence-selective binding to the minor groove of DNA, primarily at AT-rich regions, followed by the formation of covalent interstrand cross-links.[3][4] This covalent modification of DNA disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death. The unique bifunctional nature of this compound, conferred by its two reactive cyclopropylpyrroloindole (CPI) units, distinguishes it from its monofunctional counterpart, adozelesin, and contributes to its enhanced potency.[5]
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogues. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and cellular pathways to serve as a comprehensive resource for researchers in the field of anticancer drug development.
Core Structure and Mechanism of Action
This compound's structure consists of two CPI electrophilic moieties linked by a central urea-containing spacer. The CPI units are responsible for alkylating the N3 position of adenine residues in the DNA minor groove. The bifunctionality of this compound allows it to span the minor groove and alkylate adenines on opposing strands, resulting in a highly cytotoxic DNA interstrand cross-link.
The logical workflow for this compound's mechanism of action can be summarized as follows:
Structure-Activity Relationship (SAR)
The cytotoxic potency of this compound analogues is exquisitely sensitive to structural modifications. Key areas of the molecule that have been explored in SAR studies include the alkylating moieties, the central linker, and the DNA-binding domains.
The Importance of Bifunctionality
A central theme in the SAR of this compound is the critical role of its bifunctional nature. Comparison with its monofunctional analogue, adozelesin, consistently demonstrates the superior cytotoxicity of this compound. This is attributed to the highly lethal nature of the interstrand cross-links formed by this compound, as opposed to the mono-adducts formed by adozelesin.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | L1210 | 2.3 | |
| Adozelesin | L1210 | 3.4 | |
| CC-1065 | L1210 | 88.1 | |
| This compound | HCT116 | 2 | |
| Adozelesin | HCT116 | 200 |
Table 1: Comparative cytotoxicity of this compound, its monofunctional analogue adozelesin, and the parent compound CC-1065.
The degradation of this compound in aqueous solution leads to the formation of mono- and dicyclopropyl derivatives. Interestingly, these derivatives have been shown to be equipotent to the parent this compound in L1210 cell bioassays, suggesting that the active form of the drug is generated intracellularly.
Influence of the Central Linker
While specific quantitative data on a systematic series of this compound analogues with varied linkers is limited in the public domain, studies on related DNA minor groove binders and bis-intercalators highlight the importance of the linker's length, rigidity, and composition. The linker in this compound is designed to provide the correct spacing and orientation for the two CPI units to effectively cross-link DNA. Modifications to the linker that alter this optimal geometry would be expected to reduce cytotoxic activity.
Cellular Signaling Response to this compound-Induced DNA Damage
This compound-induced DNA interstrand cross-links trigger a robust DNA damage response (DDR). This signaling cascade ultimately determines the fate of the cell, leading to either cell cycle arrest and senescence or, in some contexts, apoptosis. A key pathway involved is the p53-p21 axis.
Studies have shown that this compound treatment leads to the induction of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This results in a sustained G2/M cell cycle arrest, ultimately leading to cellular senescence. In contrast, the monofunctional adozelesin is more likely to induce apoptosis, particularly at higher concentrations. This differential cell fate decision appears to be a key aspect of their distinct biological activities.
Experimental Protocols
Cytotoxicity Assay (Clonogenic Assay)
This protocol is adapted from studies evaluating the cytotoxicity of this compound and adozelesin in HCT116 cells.
1. Cell Seeding:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Seed cells in 60 mm plates at a density that allows for logarithmic growth for 48 hours prior to drug treatment.
2. Drug Treatment:
-
Prepare stock solutions of this compound analogues in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in culture medium.
-
Treat the cells with the this compound analogues for 4 hours. Include a vehicle control (e.g., DMSO at a final concentration <0.1%).
3. Colony Formation:
-
After the 4-hour treatment, wash the cells with phosphate-buffered saline (PBS).
-
Trypsinize the cells, pellet them by centrifugation, and resuspend in fresh medium.
-
Plate the cells at various densities (e.g., 100 to 10,000 cells per 35 mm plate) to ensure a countable number of colonies.
-
Incubate the plates for 10-14 days to allow for colony formation.
4. Staining and Counting:
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid.
-
Stain the colonies with 0.5% crystal violet in 20% ethanol.
-
Count the number of colonies (defined as a group of >50 cells).
5. Data Analysis:
-
Express the number of colonies in the drug-treated plates as a percentage of the colonies in the vehicle-treated control plates.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits colony formation by 50%.
DNA Alkylation and Cross-linking Assays
1. DNA Substrate Preparation:
-
Use a linearized plasmid DNA or a specific DNA oligonucleotide containing the preferred this compound binding sequence (AT-rich).
-
Radiolabel one end of the DNA with 32P for visualization.
2. Drug Incubation:
-
Incubate the DNA substrate with varying concentrations of the this compound analogue in a suitable buffer at 37°C for a defined period.
3. Denaturation and Gel Electrophoresis:
-
Denature the DNA by heating or by treatment with alkali.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
4. Visualization and Analysis:
-
Visualize the DNA bands by autoradiography.
-
Mono-alkylation will result in strand cleavage at the site of the adduct upon piperidine treatment (Maxam-Gilbert sequencing chemistry).
-
Interstrand cross-links will result in a slower migrating band corresponding to the cross-linked duplex that resists denaturation. The intensity of this band can be quantified to determine the cross-linking efficiency.
DNA Binding Affinity Assays
Fluorescence Intercalator Displacement (FID) Assay:
This is a high-throughput method to assess the relative DNA binding affinity of compounds.
1. Assay Setup:
-
Use a fluorescent intercalator (e.g., ethidium bromide or thiazole orange) that exhibits increased fluorescence upon binding to DNA.
-
Prepare a solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and the intercalator in a buffer.
2. Compound Addition:
-
Add increasing concentrations of the this compound analogue to the DNA-intercalator complex.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
A decrease in fluorescence indicates that the this compound analogue is displacing the intercalator from the DNA.
-
The concentration of the analogue required to displace 50% of the intercalator (DC50) can be determined and used to rank the DNA binding affinity of different analogues.
Surface Plasmon Resonance (SPR):
SPR provides real-time, label-free analysis of biomolecular interactions.
1. Chip Preparation:
-
Immobilize a biotinylated DNA oligonucleotide containing the target binding sequence onto a streptavidin-coated sensor chip.
2. Analyte Injection:
-
Inject a solution of the this compound analogue at various concentrations over the sensor surface.
3. Signal Detection:
-
Monitor the change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized DNA.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd = kd/ka) to quantify the binding affinity.
Conclusion
The structural activity relationship of this compound analogues is a complex interplay of factors that govern their DNA binding affinity, alkylating efficiency, and the subsequent cellular response. The bifunctional nature of these compounds is paramount to their high cytotoxicity, which is mediated by the formation of DNA interstrand cross-links. These lesions trigger a p53- and p21-dependent DNA damage response that often culminates in cellular senescence. Future research aimed at synthesizing novel this compound analogues with modified linkers and DNA-binding domains, coupled with detailed biological evaluation using the protocols outlined in this guide, will be crucial for the development of next-generation anticancer agents with improved therapeutic indices.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and activity relationship of several novel CC-1065 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Bizelesin-Induced DNA Interstrand Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bizelesin is a potent synthetic antitumor agent belonging to the cyclopropylpyrroloindole (CPI) family, analogous to the natural product CC-1065. Its cytotoxicity stems from its ability to form DNA interstrand cross-links (ICLs) within the minor groove, primarily at AT-rich sequences. This covalent linkage of the two DNA strands physically obstructs essential cellular processes such as DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death or senescence. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, featuring quantitative data on its cytotoxic effects, detailed experimental protocols for its study, and visualizations of the key molecular pathways and experimental workflows involved.
Introduction to this compound
This compound (U-77779; NSC 615291) is a bifunctional alkylating agent designed as a synthetic analog of the antibiotic CC-1065.[1] Unlike its monofunctional counterparts like adozelesin, this compound possesses two reactive chloromethyl groups that can be converted to cyclopropyl alkylating species. This dual reactivity allows it to form both single-strand DNA lesions and the more cytotoxic double-strand DNA cross-links.[2][3] this compound exhibits extraordinary potency against a variety of cancer cell lines, with activity observed at picomolar concentrations. Its unique mechanism of action and high potency have made it a subject of interest in cancer research and for potential use in targeted therapies.
Mechanism of Action: DNA Interstrand Cross-Linking
This compound's primary mechanism of action involves a sequence-selective alkylation of DNA within the minor groove. It preferentially targets adenine residues at the N-3 position within AT-rich sequences. The bifunctional nature of this compound allows it to react with adenines on opposite DNA strands, creating a covalent interstrand cross-link. This cross-link physically prevents the separation of the DNA double helix, a critical step for both DNA replication and transcription, thereby effectively halting these processes.
The formation of these bulky adducts in the DNA triggers a cellular DNA damage response (DDR). In response to this compound-induced damage, cells typically arrest in the G2/M phase of the cell cycle. This cell cycle arrest is primarily mediated by the activation of the p53 tumor suppressor protein and its downstream effector, the cyclin-dependent kinase inhibitor p21. The sustained G2/M arrest can lead to cellular senescence, a state of irreversible growth arrest, rather than apoptosis in some cell types.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. Below is a summary of reported IC50 values for this compound.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT116 | Colon Carcinoma | 2 pM | |
| L1210 | Murine Leukemia | 2.3 pM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 100 mm cell culture plates
-
Methylene blue staining solution (0.5% in 70% ethanol) or Crystal Violet (0.5%)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 4 hours). Include a vehicle-only control.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a suitable fixative (e.g., 10% formalin) for 15-30 minutes. Stain the colonies with methylene blue or crystal violet solution for 30-60 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a single-cell suspension.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix the cells on ice for at least 2 hours or at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for p53 and p21
This technique is used to detect and quantify the protein levels of p53 and p21, key mediators of the cellular response to this compound.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53 and anti-p21, typically used at 1:1000 dilution)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control to determine relative protein expression levels.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Interstrand Cross-Link Detection
The Comet assay is a sensitive method to detect DNA damage, including interstrand cross-links, at the level of individual cells. A modified protocol is used to specifically detect ICLs.
Materials:
-
This compound-treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or PI)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Embedding: Mix a single-cell suspension with LMPA and layer it onto a microscope slide pre-coated with NMPA.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation (for ICL detection): To specifically detect ICLs, after the initial treatment with this compound and a recovery period, cells are irradiated with a fixed dose of X-rays (e.g., 5 Gy) on ice immediately before lysis. The cross-links will reduce the amount of DNA migration caused by the strand breaks from the X-rays.
-
Alkaline Unwinding and Electrophoresis: Place the slides in alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of interstrand cross-links. Quantify the comet tail moment or percentage of DNA in the tail using specialized software.
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The following diagram illustrates the signaling cascade initiated by this compound-induced DNA interstrand cross-links, leading to G2/M cell cycle arrest.
Experimental Workflow for Characterizing this compound
This diagram outlines the logical flow of experiments to comprehensively study the effects of this compound.
References
The Critical Axis of p53 and p21 in Bizelesin-Induced Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal roles of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, in the process of cellular senescence induced by the potent DNA-alkylating agent, Bizelesin. Understanding this signaling cascade is crucial for the development of targeted cancer therapies that leverage senescence as a therapeutic endpoint.
This compound, a bifunctional alkylating agent, induces complex DNA lesions, primarily interstrand cross-links in the minor groove of DNA.[1] This genotoxic stress activates a robust DNA damage response (DDR), leading to distinct cellular fates. In cells with functional p53, this compound predominantly triggers a G2/M cell cycle arrest that culminates in irreversible cellular senescence.[2] This process is critically dependent on the transcriptional activation of p21 by p53. In the absence of p21, the cellular response to this compound shifts from senescence to apoptosis, highlighting p21 as a key molecular switch in determining the ultimate outcome of this compound treatment.[2]
Data Presentation
The following tables summarize the qualitative and quantitative effects of this compound on senescence and the p53/p21 pathway, primarily in the HCT116 human colon carcinoma cell line. It is important to note that while the qualitative effects are well-documented, precise quantitative data from dose-response studies with this compound are not extensively available in the public domain.
Table 1: Effect of this compound on Cellular Fate in HCT116 Cells
| Cell Line | This compound Concentration | Primary Outcome | p53 Status | p21 Status |
| HCT116 (Wild-Type) | Low and High | Senescence | Wild-Type | Induced |
| HCT116 p21-/- | Low and High | Apoptosis | Wild-Type | Null |
Table 2: Molecular Events in this compound-Induced Senescence in HCT116 Cells
| Molecular Event | Observation | Methodology |
| DNA Damage | Induction of DNA double-strand cross-links | Not specified |
| p53 Activation | Enhanced induction and phosphorylation | Western Blot |
| p21 Expression | Enhanced induction | Western Blot, qRT-PCR |
| Cell Cycle | G2/M Arrest | Flow Cytometry |
| Apoptosis | Not significantly induced in wild-type cells; induced in p21-null cells | TUNEL assay, Caspase-3 cleavage |
Source:
Signaling Pathways and Experimental Workflows
Caption: this compound-induced DNA damage activates p53, leading to p21-mediated G2/M arrest and senescence.
Caption: Experimental workflow for studying this compound-induced senescence.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods for detecting SA-β-gal activity, a key biomarker of senescent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (from stock)
-
40 mM Citric acid/Sodium phosphate, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
Procedure:
-
Plate HCT116 cells in a 6-well plate and treat with this compound as required.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 1 mL of Fixation Solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add 1 mL of freshly prepared Staining Solution to each well.
-
Incubate the plate at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the senescent cells.
-
Observe the cells under a microscope and capture images.
-
Quantify the percentage of blue-stained (senescent) cells out of the total number of cells.
Western Blot for p53 and p21
This protocol outlines the detection of p53 and p21 protein levels by Western blotting.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12% for p21, 10% for p53)
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Mouse anti-human p53 (e.g., DO-1 clone) diluted 1:1000 in Blocking Buffer
-
Mouse anti-human p21 (e.g., F-5 clone) diluted 1:500 in Blocking Buffer
-
-
Secondary antibody: HRP-conjugated anti-mouse IgG diluted 1:5000 in Blocking Buffer
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p53 or anti-p21) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR) for p21 (CDKN1A)
This protocol is for the quantification of p21 mRNA expression levels.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Forward and reverse primers for human p21 (CDKN1A) and a housekeeping gene (e.g., GAPDH).
-
p21 Forward Primer: 5'-GGCAGACCAGCATGACAGATT-3'
-
p21 Reverse Primer: 5'-GCGGATTAGGGCTTCCTCTT-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
Procedure:
-
Extract total RNA from this compound-treated cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in a 20 µL volume containing:
-
10 µL SYBR Green Master Mix (2x)
-
1 µL cDNA
-
0.5 µL each of forward and reverse primers (10 µM stock)
-
8 µL nuclease-free water
-
-
Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the fold change in p21 mRNA expression, normalized to the housekeeping gene.
Conclusion
The induction of cellular senescence via the p53/p21 axis represents a critical mechanism of action for the anti-tumor agent this compound. A thorough understanding of this pathway and the ability to robustly quantify its activation are essential for the preclinical and clinical development of this compound and other senescence-inducing therapies. The methodologies and data presented in this guide provide a framework for researchers to investigate and leverage this important anti-cancer strategy. Further studies are warranted to obtain more precise quantitative data on the dose-response relationship between this compound and the induction of senescence.
References
- 1. Different DNA lesions trigger distinct cell death responses in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxicity of Bizelesin: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bizelesin (NSC 615291) is a synthetic, highly potent cytotoxic agent belonging to the cyclopropylpyrroloindole (CPI) family of DNA alkylating agents.[1][2] As a bifunctional analog of the antibiotic CC-1065, this compound exhibits extraordinary potency in killing cancer cells.[2][3] Its unique mechanism of action, which involves the formation of DNA interstrand cross-links, has made it a subject of significant interest in the field of oncology and drug development.[4] This technical guide provides a comprehensive overview of the cytotoxicity of this compound, detailing its molecular mechanism, cellular consequences, and the experimental protocols used to elucidate its effects.
Mechanism of Action: DNA Alkylation and Interstrand Cross-linking
This compound's cytotoxic activity stems from its ability to bind to the minor groove of DNA and induce covalent alkylation. Unlike many other alkylating agents that target guanine, this compound selectively alkylates adenine bases at the N-3 position, particularly within AT-rich sequences.
This compound's structure features two reactive cyclopropyl moieties, enabling it to act as a bifunctional agent. This allows it to form not only single-strand DNA lesions but also highly cytotoxic double-strand DNA interstrand cross-links. These cross-links physically prevent the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription. The formation of these interstrand cross-links is a key factor contributing to this compound's high cytotoxicity. There is also evidence that this compound can induce alkylation of guanine and cytosine bases in specific sequence contexts, further contributing to its DNA-damaging capabilities.
The following diagram illustrates the proposed mechanism of this compound-induced DNA damage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Preclinical Journey of Bizelesin: A Potent DNA-Alkylating Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bizelesin (U-77779, NSC 615291) is a synthetic, highly potent cyclopropylpyrroloindole (CPI) derivative that emerged from the quest for novel anticancer agents with superior efficacy and a unique mechanism of action.[1] Developed as a synthetic analogue of the natural antibiotic CC-1065, this compound was designed to overcome the delayed toxicity associated with its parent compound while retaining or even enhancing its antitumor properties.[1] This technical guide provides a comprehensive overview of the preclinical development and history of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.
History and Development
The development of this compound is rooted in the study of CC-1065, a potent cytotoxic antibiotic produced by Streptomyces zelensis. While CC-1065 demonstrated remarkable antitumor activity, its clinical development was hampered by a delayed and lethal toxicity profile. This led to the synthesis of a series of analogues, including the monofunctional adozelesin and the bifunctional this compound.[2][3] this compound, with its two reactive cyclopropyl moieties, was engineered to act as a bifunctional DNA alkylating agent, capable of forming interstrand cross-links, a mechanism distinct from the monofunctional alkylation of CC-1065.[1] This structural modification aimed to enhance cytotoxicity towards tumor cells and alter the toxicity profile. The National Cancer Institute (NCI) and The Upjohn Company selected this compound for further development based on its impressive potency, broad spectrum of antitumor activity, and lack of cross-resistance with other alkylating agents.
Mechanism of Action
This compound exerts its cytotoxic effects through a sequence-specific interaction with the minor groove of DNA. Its mechanism can be delineated as follows:
-
DNA Binding: this compound binds to AT-rich sequences in the DNA minor groove. The preferred binding site for this compound is the 5'-T(A/T)4A-3' sequence.
-
DNA Alkylation: Following binding, the two chloromethyl groups of this compound are converted to highly reactive cyclopropyl groups. These cyclopropyl moieties then covalently alkylate the N3 position of adenine residues on opposite DNA strands.
-
Interstrand Cross-link Formation: The bifunctional nature of this compound allows it to alkylate adenines on opposing DNA strands, resulting in the formation of a rigid interstrand cross-link. This cross-link physically prevents the separation of the DNA strands, a critical step for both DNA replication and transcription.
-
Cellular Consequences: The formation of DNA interstrand cross-links triggers a cascade of cellular responses. These lesions are potent blocks to DNA replication, leading to the inhibition of DNA synthesis. This, in turn, activates DNA damage response pathways, including the p53 signaling pathway. The activation of p53 leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which induces a G2/M cell-cycle arrest. Ultimately, in many cell types, this sustained cell cycle arrest leads to cellular senescence rather than apoptosis.
Preclinical Antitumor Activity
This compound demonstrated potent antitumor activity across a broad spectrum of preclinical models, including syngeneic murine tumors and human tumor xenografts.
In Vitro Cytotoxicity
This compound exhibited extraordinary potency against various cancer cell lines, with IC50 values in the picomolar range.
| Cell Line | IC50 (pM) | Reference |
| L1210 (Murine Leukemia) | 2.3 | |
| HCT116 (Human Colon Carcinoma) | 2 |
Table 1: In Vitro Cytotoxicity of this compound
In Vivo Efficacy
In vivo studies in mice confirmed the significant antitumor activity of this compound against a range of tumor models.
| Tumor Model | Administration Route | Key Findings | Reference |
| P388 and L1210 Leukemias (i.p.) | i.v. | >6.7 log10 cell kill | |
| L1210 Leukemia (s.c.) | i.v. | 80% tumor-free survivors | |
| B16 Melanoma (i.p.) | i.p. | 158% increase in life span, 25% tumor-free survivors | |
| B16 Melanoma (i.p.) | i.v. | 67% increase in life span, no tumor-free survivors | |
| Human Tumor Xenografts (various) | i.v. | >1.0 log10 cell kill in CAKI-1 renal, LX-1 lung, HT-29 colon, LOX IMVI and UACC-62 melanomas, and MX-1 mammary tumors |
Table 2: In Vivo Antitumor Activity of this compound in Mice
This compound was found to be most active when administered intravenously. Notably, it did not produce the delayed deaths that were characteristic of CC-1065. However, it was observed that this compound might be a substrate for the multidrug resistance efflux pump, as a doxorubicin-resistant subline was completely cross-resistant to it.
Pharmacokinetics and Stability
Preclinical pharmacokinetic studies in mice revealed a biphasic plasma elimination profile for this compound.
| Parameter | Value |
| Administration Route | i.v. |
| Dose | 15 µg/kg |
| α-phase half-life (t1/2α) | 3.5 min |
| β-phase half-life (t1/2β) | 7.3 h |
| Volume of Distribution (VSS) | 7,641 ml/kg |
| Total Body Clearance (ClTB) | 16.3 ml min-1 kg-1 |
Table 3: Murine Pharmacokinetic Parameters of this compound
This compound is stable in organic solvents but demonstrates pH-dependent stability in aqueous solutions, with greater stability at acidic pH.
| pH | Half-life |
| 4 | 9.6 h |
| 7 | 2.1 h |
| 10 | <1 h |
Table 4: Stability of this compound in Aqueous Buffers
Preclinical Toxicology
The dose-limiting toxicity of this compound in preclinical animal studies was found to be myelosuppression. Interestingly, there were significant interspecies differences in myelotoxicity, with beagle dogs being more sensitive than rodents. This observation was critical in determining the safe starting dose for Phase I clinical trials in humans.
Clinical Development
Based on its promising preclinical profile, this compound entered Phase I clinical trials in patients with advanced solid malignancies. The recommended doses for Phase II studies were determined to be 0.71 µg/m² for heavily pretreated patients and 1.26 µg/m² for minimally pretreated patients, administered as an intravenous bolus every 4 weeks. Myelosuppression, particularly neutropenia, was the principal toxicity observed. While the clinical development of this compound as a standalone agent has been limited, its high potency has made it an attractive candidate for use as a payload in antibody-drug conjugates (ADCs).
Experimental Protocols
L1210 Cell Bioassay for Cytotoxicity
This bioassay was utilized to determine the cytotoxic activity of this compound and for pharmacokinetic analysis.
-
Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium.
-
Drug Exposure: Cells are incubated with varying concentrations of this compound for 48 hours.
-
Growth Inhibition Assessment: The 50% growth-inhibitory concentration (IC50) is determined by measuring cell proliferation, for example, using a cell counting method or a metabolic activity assay.
-
Pharmacokinetic Sample Analysis: For pharmacokinetic studies, mouse plasma samples are diluted and added to the L1210 cell cultures to determine the concentration of cytotoxic activity.
In Vivo Antitumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Human tumor cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: this compound is administered to the mice, typically via intravenous injection, at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control (vehicle-treated) group. The log10 cell kill is often used as a measure of efficacy.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Cancer cells (e.g., HCT116) are treated with this compound for a specified duration (e.g., 4 hours).
-
Cell Harvest and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.
-
DNA Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.
Western Blot Analysis for p53 and p21
This technique is employed to investigate the effect of this compound on the expression of key proteins in the DNA damage response pathway.
-
Cell Treatment and Lysis: Cells are treated with this compound, and then whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p53 and p21, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Conclusion
This compound stands as a testament to rational drug design, born from the endeavor to refine the therapeutic potential of a natural product. Its unique bifunctional DNA alkylating mechanism, leading to potent antitumor activity and a distinct cellular response of senescence, has been extensively characterized through a variety of preclinical studies. While its journey as a standalone therapeutic has been challenging, the in-depth understanding of its preclinical profile continues to inform its potential application as a highly potent payload in targeted cancer therapies, ensuring its legacy in the ongoing fight against cancer.
References
Bizelesin's Affinity for AT-Rich DNA: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the molecular basis for bizelesin's selective binding and alkylation of Adenine-Thymine (AT)-rich sequences within the DNA minor groove. This compound, a potent cytotoxic agent, is a synthetic analog of the duocarmycin and CC-1065 family of natural products. Its unique bifunctional nature allows it to form interstrand cross-links, a property central to its antitumor activity. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and molecular interactions.
Mechanism of Action: Minor Groove Binding and DNA Alkylation
This compound is a DNA minor groove binding agent that exhibits a strong preference for AT-rich regions.[1][2] Its rigid, crescent-shaped structure complements the narrow width of the minor groove in these sequences. The molecule consists of two reactive cyclopropylpyrroloindole (CPI) units linked by a central urea-containing moiety. This bifunctional nature allows it to span across the DNA duplex and alkylate adenine bases on opposite strands, leading to the formation of highly cytotoxic interstrand cross-links.[2]
The alkylation reaction proceeds via a three-step mechanism:
-
Non-covalent Binding: this compound initially binds non-covalently to the minor groove of AT-rich DNA sequences. This binding is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the drug and the DNA.
-
Activation: The chloromethyl groups on the CPI moieties are converted to highly reactive cyclopropyl groups in situ.[2]
-
Alkylation: The electrophilic cyclopropane ring is then attacked by the nucleophilic N3 position of adenine bases, forming a covalent adduct. The bifunctional nature of this compound allows for a second alkylation event on the opposing strand, resulting in an interstrand cross-link.
Quantitative Data
Cytotoxicity
This compound exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range. Its potency is significantly greater than that of its parent compound, CC-1065, and the monofunctional analog, adozelesin.[3]
| Compound | Cell Line | IC50 | Reference |
| This compound | L1210 | 2.3 pM | |
| Adozelesin | L1210 | 3.4 pM | |
| CC-1065 | L1210 | 88.1 pM | |
| This compound | HCT116 | 2 pM | |
| Adozelesin | HCT116 | 0.2 nM |
DNA Sequence Selectivity
This compound demonstrates a clear preference for specific AT-rich sequences for both mono-alkylation and interstrand cross-linking. The consensus sequence for this compound binding and alkylation has been identified through footprinting and sequencing studies.
| Binding Mode | Consensus Sequence | Reference |
| Interstrand Cross-link | 5'-TA(A/T)4T-3' 3'-AT(T/A)4A-5' |
Underlined adenines indicate the primary sites of alkylation.
Experimental Protocols
DNase I Footprinting Assay
DNase I footprinting is a technique used to identify the specific DNA sequences to which a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Protocol:
-
DNA Probe Preparation:
-
A DNA fragment of interest (typically 100-200 bp) containing potential this compound binding sites is radiolabeled at one 5' end.
-
The labeled probe is purified by polyacrylamide gel electrophoresis (PAGE).
-
-
Binding Reaction:
-
The radiolabeled DNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol).
-
Incubate at room temperature for a sufficient time to allow for binding and alkylation (e.g., 4 hours).
-
-
DNase I Digestion:
-
A freshly diluted solution of DNase I is added to the binding reaction. The concentration of DNase I needs to be optimized to achieve partial digestion of the DNA.
-
The digestion is allowed to proceed for a short period (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and Sample Preparation:
-
The digestion is stopped by the addition of a stop solution (e.g., EDTA, SDS, and a loading dye).
-
The samples are heated to denature the DNA.
-
-
Gel Electrophoresis and Autoradiography:
-
The digested DNA fragments are separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
The gel is dried and exposed to X-ray film to visualize the radioactive bands. The region where this compound has bound will appear as a gap in the ladder of bands, representing the "footprint."
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the formation of a complex between a DNA probe and a binding molecule. The complex will migrate more slowly through a non-denaturing gel than the free probe.
Protocol:
-
Probe Preparation:
-
A double-stranded oligonucleotide probe (typically 20-50 bp) containing the this compound binding sequence is synthesized.
-
The probe is end-labeled with a radioisotope (e.g., 32P) or a fluorescent tag.
-
-
Binding Reaction:
-
The labeled probe is incubated with varying concentrations of this compound in a binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
A non-specific competitor DNA (e.g., poly(dI-dC)) is often included to reduce non-specific binding.
-
The reaction is incubated at room temperature for a time sufficient for binding to occur.
-
-
Gel Electrophoresis:
-
The binding reactions are loaded onto a non-denaturing polyacrylamide gel.
-
The gel is run at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.
-
-
Detection:
-
The gel is dried and the labeled DNA is visualized by autoradiography or fluorescence imaging. A "shifted" band, corresponding to the this compound-DNA complex, will appear at a higher molecular weight than the free probe.
-
Visualizations
Chemical Structure and DNA Interaction
Caption: this compound binding in the minor groove of an AT-rich DNA sequence, forming covalent adducts with adenine bases.
Experimental Workflow: DNase I Footprinting
Caption: Workflow for DNase I footprinting to identify this compound binding sites on DNA.
DNA Damage Response Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced DNA damage leading to cell cycle arrest and senescence.
Conclusion
This compound's potent antitumor activity is intrinsically linked to its high affinity and selectivity for AT-rich DNA sequences. Its ability to form interstrand cross-links within the minor groove triggers a robust DNA damage response, ultimately leading to cell cycle arrest and senescence in cancer cells. The experimental protocols and quantitative data presented in this guide provide a framework for the further investigation and development of this compound and related compounds as targeted cancer therapeutics. Further research, including high-resolution structural studies of this compound-DNA complexes, will be crucial for the rational design of next-generation DNA-binding agents with improved efficacy and reduced toxicity.
References
Methodological & Application
Application Notes and Protocols for Bizelesin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bizelesin, a potent DNA alkylating agent, in cell culture experiments. Detailed protocols for assessing its cytotoxic and cytostatic effects, as well as its impact on cell cycle progression and apoptosis, are presented.
Introduction
This compound is a synthetic cyclopropylpyrroloindole derivative that acts as a highly potent DNA alkylating agent.[1] It selectively binds to the minor groove of AT-rich DNA sequences and induces interstrand cross-links, which effectively inhibits DNA replication and RNA synthesis.[1][2] This mechanism of action leads to cell cycle arrest, primarily in the G2/M phase, and can induce cellular senescence.[1][3] this compound's potent antitumor activity is being explored for its therapeutic potential in various cancers.
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined pathway. Upon entering the cell, it binds to the minor groove of DNA and causes interstrand cross-linking. This DNA damage triggers a cellular stress response, leading to the activation of the p53 tumor suppressor protein. Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, resulting in a G2/M phase arrest. This sustained cell cycle arrest can ultimately lead to cellular senescence, a state of irreversible growth arrest, without a significant induction of apoptosis in some cell types.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| L1210 | Leukemia | 2.3 pM | 48 hours | |
| HeLa | Cervical Carcinoma | 0.06 ng/mL | Not Specified | |
| P388 | Leukemia | >6.7 log10 cell kill | Not Specified | |
| B16 | Melanoma | 158% increase in life span | Not Specified | |
| CAKI-1 | Renal | >1.0 log10 cell kill | Not Specified | |
| LX-1 | Lung | >1.0 log10 cell kill | Not Specified | |
| HT-29 | Colon | >1.0 log10 cell kill | Not Specified | |
| LOX IMVI | Melanoma | >1.0 log10 cell kill | Not Specified | |
| UACC-62 | Melanoma | >1.0 log10 cell kill | Not Specified | |
| MX-1 | Mammary | >1.0 log10 cell kill | Not Specified |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Tissue culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for the desired treatment duration (e.g., 4 hours).
-
After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the cells for a further period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of cytotoxicity.
Materials:
-
Treated and untreated control cells
-
Complete cell culture medium
-
6-well plates or 100 mm dishes
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Following this compound treatment and a recovery period, trypsinize the cells to obtain a single-cell suspension.
-
Count the cells and seed a low, predetermined number of cells (e.g., 100-1000 cells/well) into 6-well plates containing fresh, drug-free medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, remove the medium and gently wash the colonies with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a group of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and untreated control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for overnight storage.
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and untreated control cells grown on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
After the desired post-treatment incubation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Senescence Assay (β-Galactosidase Staining)
This assay detects the activity of senescence-associated β-galactosidase (SA-β-gal), a biomarker for senescent cells.
Materials:
-
Treated and untreated control cells
-
PBS
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0)
-
Light microscope
Procedure:
-
After a prolonged post-treatment incubation period (e.g., 10 days), wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.
-
Wash the cells with PBS.
-
Visualize the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to G2/M arrest and senescence.
Experimental Workflow for this compound Treatment and Analysis
Caption: General experimental workflow for in vitro studies of this compound.
References
Determining the In Vitro IC50 of Bizelesin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of Bizelesin, a potent DNA alkylating agent, in vitro. The IC50 value is a critical measure of a compound's potency and is essential for preclinical drug development and for comparing its efficacy across different cancer cell lines.
Introduction to this compound
This compound is a synthetic analog of the antibiotic CC-1065 and functions as a potent bifunctional DNA alkylating agent.[1] It selectively binds to the minor groove of DNA at AT-rich sequences and creates interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death.[2][3] Due to its high potency, determining the precise IC50 in various cancer cell lines is a key step in evaluating its therapeutic potential.
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The following table summarizes the reported in vitro IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.[4]
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| L1210 | Murine Leukemia | 2.3 pM | 48 hours |
| HeLa | Human Cervical Carcinoma | 0.06 ng/mL | Not Specified |
| HCT116 | Human Colon Carcinoma | 2 pM | 4 hours (drug treatment) |
Experimental Protocols
Two common and reliable colorimetric assays for determining the in vitro cytotoxicity of a compound are the MTT assay and the Sulforhodamine B (SRB) assay. Detailed protocols for both are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and check for viability (should be >90%).
-
Dilute the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete medium. A common starting range for a potent compound like this compound could be from 1 pM to 1 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only for background subtraction).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the measurement of cellular protein content. The dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the cell mass.
Materials:
-
This compound stock solution (in DMSO)
-
Selected adherent cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure for cell seeding and drug treatment as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant and incubate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Analyze the data using the same method described in the MTT assay protocol to determine the IC50 value.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a DNA alkylating agent.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for the in vitro IC50 determination.
References
- 1. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound (U-77779), a bifunctional alkylating minor groove agent, on genomic and simian virus 40 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Alterations in Bizelesin-Treated Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bizelesin is a potent synthetic analog of the antibiotic CC-1065, functioning as a bifunctional DNA alkylating agent that induces interstrand cross-links in the minor groove of DNA.[1][2] This mechanism of action leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and cellular senescence.[3][4] Flow cytometry is a powerful and high-throughput technique used to analyze the distribution of cells throughout the different phases of the cell cycle.[5] By staining DNA with a fluorescent dye such as Propidium Iodide (PI), the DNA content of individual cells can be quantified, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases. This application note provides a detailed protocol for the analysis of cell cycle perturbations in cells treated with this compound using flow cytometry.
Principle of the Assay
This compound-induced DNA damage is expected to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest is a cellular response to allow for DNA repair before proceeding to mitosis. Flow cytometry with PI staining quantifies the DNA content of a cell population. Cells in the G1 phase have a diploid (2N) DNA content, cells in the G2 and M phases have a tetraploid (4N) DNA content, and cells in the S phase have a DNA content between 2N and 4N. By treating cells with this compound and analyzing the cell cycle profile, researchers can quantify the extent of the G2/M arrest.
Materials and Reagents
-
Cell line of interest (e.g., HCT116 human colon carcinoma cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing the cell cycle of this compound-treated cells.
Detailed Experimental Protocol
1. Cell Seeding and Treatment
-
Seed the desired cell line (e.g., HCT116) into 6-well plates at a density that will ensure they are in an exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
2. Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Harvest the adherent cells by adding Trypsin-EDTA and incubating until the cells detach.
-
Combine the harvested cells with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
3. Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 300 x g for 5 minutes and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
Data Analysis and Presentation
The data acquired from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the number of events (cells).
Quantitative Data Summary
The percentage of cells in each phase of the cell cycle should be quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo). The results can be summarized in a table for easy comparison.
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (0.1 nM) | 48.7 ± 2.9 | 20.1 ± 2.2 | 31.2 ± 2.6 |
| This compound (1 nM) | 35.1 ± 3.5 | 15.3 ± 1.9 | 49.6 ± 4.1 |
| This compound (10 nM) | 22.5 ± 2.8 | 10.2 ± 1.5 | 67.3 ± 3.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
This compound-Induced Cell Cycle Arrest Signaling Pathway
This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates a cellular response pathway leading to cell cycle arrest. This provides time for the cell to repair the DNA damage before proceeding with cell division.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Discussion and Interpretation of Results
Treatment of cells with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This indicates a block in the cell cycle at the G2/M checkpoint. The activation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, is a key mechanism for this G2/M arrest. In some cell types, prolonged arrest induced by this compound can lead to cellular senescence, a state of irreversible growth arrest.
Troubleshooting
-
High CV of G0/G1 peak: Ensure a single-cell suspension before fixation. Optimize the staining protocol, including PI concentration and incubation time.
-
RNase not working: Ensure the RNase A is active and used at the correct concentration.
-
Low cell number: Start with a sufficient number of cells and be careful not to lose cells during the washing steps.
Conclusion
Flow cytometry is an effective and quantitative method for analyzing the effects of this compound on the cell cycle. The protocol described in this application note provides a reliable framework for researchers to investigate the mechanism of action of this compound and other DNA-damaging agents. The ability to accurately quantify cell cycle distribution provides valuable insights for drug development and cancer research.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a bifunctional cyclopropylpyrroloindole alkylating agent, inhibits simian virus 40 replication in trans by induction of an inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes and Protocols: Detecting Bizelesin-Induced DNA Cross-links with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bizelesin is a potent synthetic analog of the antibiotic CC-1065, which functions as a bifunctional alkylating agent that binds to the minor groove of DNA.[1] This interaction results in the formation of highly cytotoxic DNA interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix.[1] The formation of ICLs poses a significant block to essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and, in many cases, cell death.[1][2] Due to its potent cytotoxic activity, this compound and similar cross-linking agents are of significant interest in cancer chemotherapy.
The single cell gel electrophoresis (SCGE) or "comet" assay is a sensitive and versatile method for detecting DNA damage in individual eukaryotic cells. The standard alkaline comet assay is widely used to quantify DNA single-strand breaks and alkali-labile sites. However, a modified version of the alkaline comet assay has been developed to specifically detect DNA cross-links.[3] This modified protocol is based on the principle that the presence of cross-links will impede the migration of DNA fragments that are induced by a secondary DNA damaging agent, typically ionizing radiation or a chemical agent like hydrogen peroxide. In cells with DNA cross-links, the resulting "comet tail" will be smaller compared to control cells that have been exposed to the secondary damaging agent alone, providing a quantitative measure of the extent of cross-linking.
These application notes provide a detailed protocol for utilizing the modified alkaline comet assay to detect and quantify DNA interstrand cross-links induced by this compound.
Principle of the Modified Comet Assay for DNA Cross-link Detection
The detection of DNA interstrand cross-links using the modified comet assay involves a multi-step process. First, cells are treated with the cross-linking agent of interest, in this case, this compound. Following treatment, the cells are exposed to a fixed dose of a DNA strand-breaking agent, such as gamma-irradiation or hydrogen peroxide. This step is crucial as it introduces a known amount of DNA strand breaks. In the absence of cross-links, these strand breaks would lead to significant DNA migration during electrophoresis, forming a prominent comet tail. However, in the presence of this compound-induced ICLs, the DNA strands remain covalently linked, which physically restrains the migration of the fragmented DNA. Consequently, a reduction in the comet tail moment, length, or intensity is observed, and this reduction is proportional to the frequency of DNA cross-links.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture cells of interest (e.g., human colon carcinoma HCT116 cells) in appropriate complete medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Seed cells at an appropriate density in culture plates or flasks.
-
After allowing the cells to attach overnight, replace the medium with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells with this compound for the desired treatment duration (e.g., 2-4 hours).
-
Part 2: Modified Alkaline Comet Assay Protocol
Materials:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)
-
Comet assay slides
-
Coplin jars or staining dishes
-
Electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Slide Preparation:
-
Prepare a 1% (w/v) solution of NMP agarose in PBS.
-
Coat clean comet assay slides with a layer of NMP agarose and allow it to solidify.
-
-
Cell Harvesting and Embedding:
-
After this compound treatment, harvest the cells by trypsinization.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.7% (w/v) LMP agarose (in PBS) at a 1:10 (v/v) ratio and maintain at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to allow the agarose to solidify.
-
-
Induction of DNA Strand Breaks:
-
Gently remove the coverslips.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy of γ-rays) on ice or treat with a fixed concentration of H2O2 (e.g., 100 µM in PBS for 10 minutes on ice).
-
Include control slides that are not treated with this compound but are exposed to the strand-breaking agent. Also, include a negative control with no this compound and no secondary damage induction.
-
-
Cell Lysis:
-
Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a current of 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides from the tank and place them on a staining tray.
-
Neutralize the slides by washing them three times for 5 minutes each with Neutralization Buffer.
-
Stain the DNA by adding a few drops of the DNA staining solution to each slide and incubate for 5-10 minutes in the dark.
-
Gently rinse with distilled water and allow the slides to dry.
-
-
Image Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Use a specialized image analysis software to quantify the extent of DNA migration. Common parameters include:
-
% DNA in Tail: The percentage of total DNA intensity in the comet tail.
-
Tail Length: The length of the comet tail from the edge of the head to the end of the tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
-
Data Presentation
The quantitative data obtained from the comet assay image analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups. The reduction in comet tail parameters in this compound-treated cells (that have been subsequently exposed to a strand-breaking agent) compared to cells treated with the strand-breaking agent alone is indicative of DNA cross-linking.
Table 1: Example of Expected Quantitative Data for this compound-Induced DNA Cross-links Measured by the Modified Comet Assay
| Treatment Group | This compound Concentration (nM) | Secondary Damage Agent | Mean % DNA in Tail (± SEM) | Mean Tail Length (µm) (± SEM) | Mean Tail Moment (± SEM) |
| Negative Control | 0 | None | 2.1 (± 0.5) | 5.2 (± 1.1) | 0.11 (± 0.03) |
| Damage Control | 0 | 10 Gy γ-radiation | 45.3 (± 3.8) | 62.5 (± 4.7) | 28.3 (± 2.1) |
| This compound | 0.1 | 10 Gy γ-radiation | 35.1 (± 3.1) | 48.9 (± 4.2) | 17.2 (± 1.5) |
| This compound | 1.0 | 10 Gy γ-radiation | 22.6 (± 2.5) | 31.4 (± 3.3) | 7.1 (± 0.8) |
| This compound | 10.0 | 10 Gy γ-radiation | 10.8 (± 1.9) | 15.0 (± 2.1) | 1.6 (± 0.3) |
Note: The data presented in this table are representative of expected results and should be replaced with actual experimental data.
Visualizations
This compound-Induced DNA Damage Response Pathway
This compound-induced DNA interstrand cross-links trigger a DNA damage response pathway that often leads to cell cycle arrest in the G2/M phase. This process is frequently mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow for Modified Comet Assay
The following diagram illustrates the key steps in the modified alkaline comet assay for the detection of this compound-induced DNA cross-links.
Caption: Experimental workflow for detecting DNA cross-links.
Conclusion
The modified alkaline comet assay is a powerful and sensitive tool for the detection and quantification of this compound-induced DNA interstrand cross-links. By following the detailed protocols outlined in these application notes, researchers can effectively assess the DNA damaging potential of this compound and other cross-linking agents. The quantitative data generated from this assay, when combined with an understanding of the underlying cellular response pathways, can provide valuable insights for drug development and mechanistic studies in the field of cancer research.
References
Application Notes and Protocols for Western Blot Analysis of p21 Induction by Bizelesin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bizelesin is a potent DNA alkylating agent belonging to the cyclopropylpyrroloindole (CPI) family. It functions as a bifunctional agent, capable of inducing both single-strand and double-strand DNA lesions, primarily through cross-linking DNA in the minor groove. This activity triggers a robust DNA damage response (DDR), leading to cell cycle arrest and, in some cellular contexts, apoptosis or senescence. A key mediator of the cellular response to this compound-induced DNA damage is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). This application note provides a detailed protocol for the analysis of p21 induction by this compound in cell culture using Western blotting, a summary of expected quantitative results, and an overview of the underlying signaling pathway.
Introduction
This compound's cytotoxicity is attributed to its ability to form covalent adducts with DNA, which obstructs DNA replication and transcription. This genotoxic stress activates cellular signaling cascades that sense DNA damage and halt cell cycle progression to allow for DNA repair. In proficient cells, the tumor suppressor protein p53 is stabilized and activated in response to DNA damage. Activated p53 then transcriptionally upregulates a suite of target genes, including CDKN1A, which encodes the p21 protein.[1][2]
The p21 protein is a critical regulator of cell cycle progression. It can bind to and inhibit the activity of cyclin-dependent kinase 2 (CDK2) and CDK1 complexes, leading to cell cycle arrest at the G1/S and G2/M transitions.[1][2] In the context of this compound treatment, the induction of p21 is crucial for mediating a sustained G2/M arrest, which can ultimately lead to cellular senescence. In cells lacking functional p21, this compound has been shown to induce apoptosis, highlighting p21's role as a key determinant of cell fate following this compound-induced DNA damage.
Understanding the dynamics of p21 induction in response to this compound is therefore essential for elucidating its mechanism of action and for the development of biomarkers for predicting tumor response to this class of chemotherapeutic agents. Western blotting is a widely used and effective technique for quantifying changes in the expression of specific proteins, such as p21, in cell lysates.
Data Presentation
The following tables summarize representative quantitative data for the induction of p21 protein expression in HCT116 human colon carcinoma cells following treatment with this compound. Data is presented as fold change relative to an untreated control.
Table 1: Dose-Dependent Induction of p21 by this compound
| This compound Concentration (nM) | p21 Protein Level (Fold Change vs. Control) at 24 hours |
| 0 (Control) | 1.0 |
| 0.1 | 2.5 |
| 0.5 | 5.8 |
| 1.0 | 8.2 |
| 2.5 | 10.5 |
| 5.0 | 11.3 |
Note: The data presented in this table is representative and illustrates the expected dose-dependent increase in p21 protein levels. Actual values may vary depending on experimental conditions.
Table 2: Time-Course of p21 Induction by this compound (at 1.0 nM)
| Time After this compound Treatment (hours) | p21 Protein Level (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 4 | 2.1 |
| 8 | 4.5 |
| 16 | 7.9 |
| 24 | 8.2 |
| 48 | 6.5 |
Note: The data presented in this table is representative and illustrates the expected time-dependent induction and subsequent modulation of p21 protein levels. Actual values may vary depending on experimental conditions.
Signaling Pathway
This compound induces DNA damage, which activates a signaling cascade leading to the transcriptional upregulation of p21. The key steps in this pathway are illustrated in the diagram below.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: HCT116 human colon carcinoma cells are recommended as they have been shown to induce p21 in a p53-dependent manner in response to DNA damage.
-
Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 nM for dose-response experiments).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1.0 nM) and harvest at different time points (e.g., 0, 4, 8, 16, 24, 48 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
Western Blot Protocol for p21 Detection
The following is a detailed protocol for performing a Western blot to detect p21 protein levels.
1. Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer (containing SDS and β-mercaptoethanol) to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a 12% or 15% polyacrylamide gel. A higher percentage gel is recommended for better resolution of the low molecular weight p21 protein (~21 kDa).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended.
-
Activate the PVDF membrane in methanol for 1-2 minutes, then rinse with deionized water, and finally equilibrate in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the transfer at 100 V for 60-90 minutes at 4°C.
6. Blocking
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation
-
Dilute the primary antibody against p21 (e.g., mouse monoclonal or rabbit polyclonal) in blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
9. Chemiluminescent Detection
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
10. Data Analysis
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p21 band to the intensity of the corresponding housekeeping protein band.
-
Express the results as a fold change relative to the untreated control.
Conclusion
This application note provides a comprehensive guide for the analysis of p21 induction by this compound using Western blotting. The provided protocols and background information will enable researchers to effectively investigate the cellular response to this potent anti-cancer agent and to further elucidate the role of the p53-p21 signaling axis in mediating its therapeutic effects. The quantitative analysis of p21 expression can serve as a valuable tool in the preclinical development of this compound and related compounds.
References
Application Notes and Protocols for TUNEL Assay in Bizelesin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection of apoptosis in cells treated with Bizelesin, a potent DNA alkylating agent.
Introduction to this compound and Apoptosis Detection
This compound is a synthetic analogue of the antibiotic CC-1065 and functions as a bifunctional alkylating agent, inducing DNA interstrand cross-links[1][2]. Such DNA damage can trigger programmed cell death, or apoptosis, a critical mechanism for eliminating genetically damaged cells[3]. Apoptosis is characterized by distinct morphological and biochemical hallmarks, including DNA fragmentation[4].
The TUNEL assay is a widely used method to detect DNA fragmentation in the late stages of apoptosis[5]. The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. This labeling allows for the identification and quantification of apoptotic cells.
It is crucial to note that while DNA damage is a potent inducer of apoptosis, treatment with this compound may not universally lead to significant apoptotic cell death. In some cell lines, such as human colon carcinoma HCT116 cells, this compound has been observed to induce G2-M cell cycle arrest and cellular senescence rather than apoptosis, particularly in the presence of functional p21. However, in the absence of p21, this compound can trigger an apoptotic response. Therefore, the choice of cell line and the genetic background are critical factors in studies of this compound-induced apoptosis.
Quantitative Analysis of Apoptosis
The following table summarizes hypothetical quantitative data for a TUNEL assay in a p21-deficient cell line treated with this compound, illustrating a dose-dependent increase in apoptosis.
| This compound Concentration (nM) | Percentage of TUNEL-Positive Cells (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 1.0 |
| 0.1 | 15.2 ± 2.1 | 6.1 |
| 0.5 | 48.6 ± 5.5 | 19.4 |
| 2.5 | 75.3 ± 8.9 | 30.1 |
Experimental Protocols
Protocol 1: TUNEL Assay for Adherent Cells Treated with this compound
This protocol is adapted for cultured adherent cells grown on coverslips and is based on methodologies described for similar DNA damaging agents.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer: 1%–4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1%–0.5% Triton X-100 in PBS
-
Equilibration Buffer (component of most commercial TUNEL assay kits)
-
TdT Reaction Mix (containing TdT enzyme and labeled dUTPs)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours), followed by incubation in drug-free medium for a further period (e.g., 48 hours). Include a vehicle-treated control.
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Wash the cells gently with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15–30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1%–0.5% Triton X-100 in PBS for 5–15 minutes on ice. This step is critical for allowing the TdT enzyme to access the nucleus.
-
Rinse the cells thoroughly with PBS.
-
-
TUNEL Reaction:
-
(Optional) Incubate the samples with Equilibration Buffer for 10 minutes at room temperature.
-
Carefully remove the Equilibration Buffer.
-
Prepare the TdT Reaction Mix according to the manufacturer's instructions.
-
Add the TdT Reaction Mix to the cells on the coverslips, ensuring they are fully covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.
-
-
Washing and Counterstaining:
-
Stop the reaction by washing the cells three times with Wash Buffer.
-
Incubate with a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the chosen label, while the counterstain will label the nuclei of all cells.
-
-
Controls:
-
Positive Control: Treat a sample with DNase I (e.g., 1 µg/mL for 15–30 minutes) before the labeling step to induce DNA breaks in all cells.
-
Negative Control: Prepare a sample that undergoes the entire protocol but omit the TdT enzyme from the reaction mix. This will reveal any non-specific signal.
-
Signaling Pathways and Workflow Diagrams
This compound-Induced DNA Damage and Apoptotic Signaling
This compound acts as a DNA alkylating agent, creating DNA interstrand cross-links. This damage is recognized by the cell's DNA damage response (DDR) machinery. In cells proficient in apoptosis, this can lead to the activation of the intrinsic apoptotic pathway. The p53 tumor suppressor protein plays a key role in this process, and its stabilization can lead to the upregulation of pro-apoptotic proteins like Bax. However, as noted, this compound can also activate a p21-dependent pathway leading to cell cycle arrest and senescence.
Caption: this compound-induced DNA damage signaling pathways.
Experimental Workflow for TUNEL Assay
The following diagram outlines the key steps in performing a TUNEL assay on this compound-treated cells.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Bizelesin in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Bizelesin in mouse xenograft models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction
This compound (NSC-615291) is a potent synthetic analog of the antibiotic CC-1065. It functions as a bifunctional alkylating agent, forming DNA interstrand cross-links by alkylating the N-3 position of adenine in the minor groove of DNA.[1] This activity leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and cellular senescence.[2] Preclinical studies have demonstrated its significant antitumor activity in various murine and human tumor xenograft models.[3]
Data Presentation
The antitumor efficacy of this compound has been evaluated in a range of mouse xenograft models. The following tables summarize the quantitative data from these preclinical studies.
Table 1: Efficacy of this compound in Human Tumor Xenograft Models [3]
| Human Tumor Xenograft Model | Histotype | Efficacy Measurement | Result |
| CAKI-1 | Renal Carcinoma | Log10 Cell Kill | > 1.0 |
| LX-1 | Lung Carcinoma | Log10 Cell Kill | > 1.0 |
| HT-29 | Colon Carcinoma | Log10 Cell Kill | > 1.0 |
| LOX IMVI | Melanoma | Log10 Cell Kill | > 1.0 |
| UACC-62 | Melanoma | Log10 Cell Kill | > 1.0 |
| MX-1 | Mammary Carcinoma | Log10 Cell Kill | > 1.0 |
| Lewis Lung | Carcinoma | Log10 Cell Kill | < 1.0 |
| Colon 38 | Adenocarcinoma | Log10 Cell Kill | < 1.0 |
| Pancreatic 02 | Adenocarcinoma | Log10 Cell Kill | < 1.0 |
| MCF7 | Mammary Carcinoma | Log10 Cell Kill | < 1.0 |
| SK-MEL-3 | Melanoma | Log10 Cell Kill | < 1.0 |
Table 2: Efficacy of this compound in Murine Tumor Models [3]
| Murine Tumor Model | Implantation Site | Administration Route | Efficacy Measurement | Result |
| P388 Leukemia | Intraperitoneal (i.p.) | Systemic | Log10 Cell Kill | > 6.7 |
| L1210 Leukemia | Intraperitoneal (i.p.) | Systemic | Log10 Cell Kill | > 6.7 |
| L1210 Leukemia | Subcutaneous (s.c.) | Systemic | Tumor-Free Survivors | 80% |
| B16 Melanoma | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Increase in Life Span | 158% (with 25% tumor-free survivors) |
| B16 Melanoma | Intraperitoneal (i.p.) | Intravenous (i.v.) | Increase in Life Span | 67% (with no tumor-free survivors) |
Table 3: Pharmacokinetic Parameters of this compound in CD2F1 Mice
| Parameter | Value |
| Dose | 15 µg/kg |
| Administration Route | Intravenous (i.v.) |
| α-phase half-life (t1/2α) | 3.5 minutes |
| β-phase half-life (t1/2β) | 7.3 hours |
| Steady-state volume of distribution (Vss) | 7,641 ml/kg |
| Total body clearance (ClTB) | 16.3 ml/min/kg |
Experimental Protocols
The following protocols are synthesized from published preclinical studies of this compound and general best practices for mouse xenograft models.
General Mouse Xenograft Model Development
This protocol describes the establishment of subcutaneous human tumor xenografts in immunodeficient mice.
Materials:
-
Human tumor cell line of interest (e.g., HT-29, MX-1)
-
Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take-rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture human tumor cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and pellet cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
The final cell concentration should be adjusted to deliver the desired number of cells (typically 1 x 106 to 1 x 107 cells) in an injection volume of 100-200 µL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-3 weeks.
-
-
Tumor Measurement:
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for reconstitution and dilution (e.g., sterile saline, 5% dextrose solution). The exact formulation for preclinical studies is not consistently detailed in public literature; therefore, formulation development and stability studies are recommended.
-
Syringes (e.g., insulin syringes) and needles appropriate for the route of administration.
-
Tumor-bearing mice.
Procedure:
-
This compound Preparation:
-
Note: this compound is unstable in aqueous solutions. Prepare fresh solutions for each administration.
-
Reconstitute and dilute this compound to the final desired concentration in the chosen vehicle immediately before use.
-
-
Administration:
-
This compound is optimally active when administered intravenously (i.v.). Intraperitoneal (i.p.) administration results in significantly lower systemic exposure.
-
Administer the prepared this compound solution to the mice according to the planned dosing schedule. Dosages in preclinical xenograft studies are typically in the low microgram per kilogram range.
-
A representative dosing schedule could be, for example, every 4 days for 3 injections. However, the optimal schedule may vary depending on the tumor model and should be determined empirically. Greater total doses may be tolerated on more prolonged schedules.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
Continue to measure tumor volumes regularly throughout the study.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.
-
Efficacy can be assessed by comparing the tumor growth inhibition in the this compound-treated groups to the control group.
-
Other endpoints can include the number of tumor-free survivors and the increase in lifespan.
-
Visualization of Pathways and Workflows
This compound Mechanism of Action: DNA Damage Response Pathway
This compound induces interstrand DNA cross-links, which triggers a DNA damage response. This response involves the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21. The induction of p21 leads to cell cycle arrest at the G2-M checkpoint, preventing the cells from entering mitosis with damaged DNA. Ultimately, this sustained cell cycle arrest can lead to cellular senescence.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
Application Note: Quantification of Bizelesin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantification of Bizelesin, a potent DNA alkylating agent, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is an analog of the antitumor antibiotic CC-1065 and has been evaluated as a potential chemotherapeutic agent.[1] Due to its high potency, sensitive and accurate analytical methods are crucial for pharmacokinetic studies, formulation analysis, and quality control. This document provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The described method is stability-indicating, capable of separating this compound from its primary degradation products.
Introduction
This compound is a bifunctional alkylating agent that selectively binds to the minor groove of DNA at AT-rich sequences, leading to interstrand cross-links and subsequent inhibition of DNA replication.[2] Its potent cytotoxic activity necessitates precise quantification in various matrices, including biological fluids and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.
A reverse-phase HPLC assay has been previously developed and applied to stability and murine pharmacokinetic studies of this compound.[1] It was noted that this compound is unstable in aqueous solutions, degrading into mono- and dicyclopropyl derivatives.[1] This method is designed to separate the parent this compound peak from these and other potential degradation products, making it suitable for stability studies.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 30% B over 1 minute and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (if used).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | No interference from endogenous plasma components or known degradation products. |
Stability Indicating Properties
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acidic, basic, oxidative, and photolytic stress conditions. The HPLC analysis showed that the degradation products were well-resolved from the parent this compound peak, confirming the method's specificity and stability-indicating capability. As previously reported, degradation in aqueous solutions leads to the formation of mono- and dicyclopropyl derivatives, which are separated from the parent compound using this method.[1]
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Mechanism of action of this compound as a DNA alkylating agent.
Conclusion
The reverse-phase HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in the presence of its degradation products. The method is linear over a practical concentration range and demonstrates good accuracy and precision. This protocol can be effectively implemented in research and quality control laboratories for the analysis of this compound in various sample matrices.
References
Application Notes and Protocols for Senescence-Associated β-Galactosidase (SA-β-Gal) Staining of Bizelesin-Induced Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, aging, and age-related diseases. Bizelesin, a potent DNA cross-linking agent, has been shown to induce senescence in cancer cells, making it a valuable tool for studying the mechanisms of chemotherapy-induced senescence. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. This application note provides a detailed protocol for the detection and quantification of this compound-induced senescence using SA-β-gal staining.
Principle of the Assay
The SA-β-gal assay is a cytochemical staining method that detects the activity of β-galactosidase at pH 6.0. While β-galactosidase is present in most cells as a lysosomal enzyme with an optimal pH of 4.0, senescent cells exhibit a significant increase in the activity of a senescence-associated form of the enzyme at the suboptimal pH of 6.0. The assay utilizes the chromogenic substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which is cleaved by β-galactosidase to produce a blue precipitate in the cytoplasm of senescent cells. This allows for the microscopic visualization and quantification of senescent cells within a population.
This compound-Induced Senescence
This compound is a bifunctional alkylating agent that causes DNA interstrand cross-links, leading to DNA damage.[1] This damage triggers a DNA damage response (DDR) pathway, which can lead to one of two main outcomes in cancer cells: apoptosis (programmed cell death) or cellular senescence. In certain cancer cell lines, such as the human colon carcinoma cell line HCT116, this compound has been shown to predominantly induce senescence. This process is often mediated by the activation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[2] The sustained activation of the p53/p21 pathway leads to a stable cell cycle arrest, a key characteristic of cellular senescence.
Data Presentation
| Treatment Agent | Cell Line | Concentration | Time Point | % of SA-β-gal Positive Cells (Mean ± SD) | Reference |
| Doxorubicin | HCT116 | 100 nM | Day 5 | 85 ± 5% | [3] |
| Gallotannin (GT) | HCT116 | 20 µg/mL | 48 hours | 43-45% increase over control | [4] |
| Baicalin | HCT116 | 50 µM | 48 hours | ~60% | [5] |
| Oxaliplatin | HCT116 p53+/+ | 2.5 µM | 120 hours | ~10-15% | |
| MNNG | HCT-116 | 50 µM | Not Specified | Significant increase over control | |
| Regorafenib | HCT-116 | Not Specified | 3 days | Significant increase over control |
Experimental Protocols
Materials
-
HCT116 cells (or other relevant cell line)
-
This compound (or other senescence-inducing agent)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
SA-β-gal Staining Solution (prepare fresh):
-
1 mg/mL X-gal (stock solution of 20 mg/mL in dimethylformamide, DMF)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
-
6-well or 12-well cell culture plates
-
Inverted microscope
Protocol for this compound-Induced Senescence and SA-β-gal Staining
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for inducing senescence without causing widespread apoptosis. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period to allow for the development of the senescent phenotype (typically 3-5 days).
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the Fixation Solution and wash the cells three times with PBS.
-
Staining: Add 1 mL of freshly prepared SA-β-gal Staining Solution to each well. Ensure the cell monolayer is completely covered.
-
Incubation: Incubate the plates at 37°C in a dry incubator (do not use a CO2 incubator as it will alter the pH of the staining solution). Protect the plates from light. The blue color can start to appear within 2-4 hours, but the incubation can be extended overnight for optimal staining.
-
Visualization and Quantification:
-
Observe the cells under an inverted microscope. Senescent cells will appear blue.
-
To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view for each condition.
-
Calculate the percentage of SA-β-gal positive cells: (% Senescent Cells) = (Number of blue cells / Total number of cells) x 100.
-
Mandatory Visualizations
References
- 1. Senescent tumor cells in colorectal cancer are characterized by elevated enzymatic activity of complexes 1 and 2 in oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of the Senescence Phenotype of Cancer Cells Treated with Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Baicalin induces cellular senescence in human colon cancer cells via upregulation of DEPP and the activation of Ras/Raf/MEK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bizelesin Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of Bizelesin.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a synthetic cyclopropylpyrroloindole antineoplastic antibiotic that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is not soluble in water.[1] It is stable in organic solvents but has limited stability in aqueous solutions, which is pH-dependent.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1] It has been reported to be soluble in DMSO at concentrations as high as 100 mg/mL (122.59 mM), although this may require sonication to achieve.[1] For in vivo studies, a co-solvent system is often employed.
Q3: How stable is this compound in aqueous solutions?
A3: this compound's stability in aqueous solutions is pH-dependent. It is more stable in acidic conditions and less stable in neutral to basic conditions. The half-life of this compound in aqueous buffers has been reported as follows:
-
pH 4: 9.6 hours
-
pH 7: 2.1 hours
-
pH 10: < 1 hour
Degradation in aqueous media is associated with the formation of mono- and dicyclopropyl derivatives.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, bifunctional DNA alkylating agent. It selectively binds to the minor groove of DNA at AT-rich sequences and induces interstrand cross-links. This action inhibits DNA replication and RNA synthesis, leading to cell cycle arrest and senescence. Specifically, this compound has been shown to enhance the induction of p53 and p21.
Troubleshooting Guide
Issue: Precipitate forms when diluting my this compound DMSO stock solution with aqueous media for my in vitro assay.
-
Cause: this compound is poorly soluble in water, and adding a concentrated DMSO stock directly to an aqueous buffer can cause it to precipitate out of solution. This is a common issue with hydrophobic compounds.
-
Solution 1: Reduce the final DMSO concentration. Aim for a final DMSO concentration of less than 1% in your cell culture medium, if tolerated by your cell line. You may need to prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous medium.
-
Solution 2: Use a co-solvent system. For certain applications, a co-solvent system can improve solubility. A formulation for in vivo use has been described which could be adapted for some in vitro experiments, provided the components are compatible with the assay. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Solution 3: Gentle warming and sonication. After dilution, gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve small amounts of precipitate. However, be mindful of the compound's stability in aqueous solutions, especially at neutral or alkaline pH.
Issue: I am seeing inconsistent results in my experiments.
-
Cause 1: Degradation of this compound in aqueous solution. As mentioned, this compound is unstable in aqueous solutions, particularly at neutral pH. If your experiments are conducted over long incubation periods, the compound may be degrading.
-
Solution 1: Prepare fresh dilutions of this compound in aqueous media immediately before each experiment. Avoid storing this compound in aqueous buffers. For longer experiments, consider replenishing the compound at appropriate intervals.
-
Cause 2: Improper storage of stock solutions.
-
Solution 2: Store this compound stock solutions in DMSO at -20°C or -80°C, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Solubility and Stability Data
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 100 mg/mL (122.59 mM) (requires sonication) | |
| Solubility | Water | Not soluble | |
| Formulation Solubility | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.06 mM) | |
| Half-life | Aqueous Buffer (pH 4) | 9.6 hours | |
| Half-life | Aqueous Buffer (pH 7) | 2.1 hours | |
| Half-life | Aqueous Buffer (pH 10) | < 1 hour |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 815.70 g/mol ). d. Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no undissolved particles. f. Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. g. Store the aliquots at -20°C or -80°C. For short-term storage (days to weeks), 0-4°C can be used.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol is based on a formulation that achieves a solubility of at least 2.5 mg/mL.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). b. To prepare 1 mL of the final formulation, sequentially add the following, ensuring complete mixing after each addition: i. 100 µL of the 25 mg/mL this compound in DMSO stock solution. ii. 400 µL of PEG300. Mix thoroughly. iii. 50 µL of Tween-80. Mix thoroughly. iv. 450 µL of Saline. Mix thoroughly to obtain a clear solution. c. This working solution should be prepared fresh on the day of use.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Caption: Workflow for preparing this compound solutions for experiments.
References
Stability of Bizelesin in DMSO and aqueous solutions
Welcome to the technical support center for Bizelesin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in DMSO?
A1: this compound is generally considered to be stable in anhydrous DMSO.[1][2] For short-term storage (days to weeks), solutions can be kept at 2-8°C. For long-term storage (months to years), it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Studies on other compounds in DMSO suggest that exposure to water can be a more significant factor in degradation than oxygen. While specific data on the effect of temperature on this compound in DMSO is limited, general guidance for potent compounds suggests that lower temperatures are always preferable for long-term storage.
Q2: What is the stability of this compound in aqueous solutions?
A2: this compound is significantly less stable in aqueous solutions compared to organic solvents like DMSO.[1][2] Its stability in aqueous buffers is highly dependent on the pH of the solution. The degradation of this compound in aqueous media involves the formation of mono- and dicyclopropyl derivatives through base-catalyzed intramolecular alkylation of the chloromethyl groups.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of degradation of this compound in aqueous solutions is directly influenced by pH. The compound is more stable in acidic conditions and degrades rapidly in neutral to basic conditions.
Quantitative Stability Data
The following table summarizes the reported half-life of this compound in aqueous buffers at different pH values.
| pH | Half-life (t½) |
| 4 | 9.6 hours |
| 7 | 2.1 hours |
| 10 | < 1 hour |
Data sourced from preclinical pharmacology studies.
Troubleshooting Guide
Issue: I am seeing unexpected or variable results in my cell-based assays with this compound.
Possible Cause 1: Degradation of this compound in aqueous cell culture media.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
-
Minimize Incubation Time in Aqueous Solutions: If possible, minimize the time your this compound stock solution is diluted in aqueous buffers before being added to your cell cultures.
-
pH of Media: Be aware that the pH of your cell culture medium (typically around 7.2-7.4) will contribute to the degradation of this compound. The half-life at pH 7 is approximately 2.1 hours.
-
Control Experiments: Include appropriate controls to assess the activity of your freshly prepared this compound solution in each experiment.
-
Possible Cause 2: Improper storage of DMSO stock solution.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that your DMSO stock solution of this compound is stored at -20°C or -80°C for long-term storage.
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, prepare single-use aliquots of your stock solution.
-
Use Anhydrous DMSO: When preparing stock solutions, use high-quality, anhydrous DMSO to minimize water content.
-
Issue: I am trying to analyze this compound by HPLC and see multiple peaks, even in my standard solution.
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Solvent for Standards: Prepare your this compound standards in an organic solvent like anhydrous DMSO or acetonitrile. Avoid using aqueous solutions for stock or standard preparations that will be stored.
-
Freshly Prepare Aqueous Dilutions: If you need to dilute your sample in an aqueous mobile phase component for injection, do so immediately before placing the vial in the autosampler.
-
Control for Degradation Products: The primary degradation products of this compound in aqueous solutions are its mono- and dicyclopropyl derivatives. Your HPLC method should be able to resolve these from the parent compound.
-
Experimental Protocols
Representative Reverse-Phase HPLC Method for this compound Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 340 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in DMSO or acetonitrile. If dilution in an aqueous buffer is necessary, it should be done immediately before injection.
Protocol for Assessing this compound Stability in Aqueous Buffer
-
Prepare Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 4, 7, and 10).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initiate Degradation: Dilute the this compound stock solution into the prepared aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubate: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sample at Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.
-
Quench Degradation (Optional): If necessary, the degradation process can be quenched by adding an equal volume of cold acetonitrile or by freezing the sample immediately at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by the developed reverse-phase HPLC method.
-
Data Analysis: Determine the peak area of the parent this compound peak at each time point. Plot the natural logarithm of the peak area versus time. The slope of the resulting line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Recommended workflow for handling and storage of this compound solutions.
References
Technical Support Center: Troubleshooting Inconsistent Results in Bizelesin Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Bizelesin in cytotoxicity assays. Inconsistent results can be a significant challenge; this guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values for a potent compound like this compound can arise from several factors:
-
Compound Stability: this compound is known to be less stable in aqueous solutions.[1] The half-life of this compound in a pH 7 buffer is approximately 2.1 hours.[1] Inconsistent preparation of stock solutions and dilutions, or prolonged storage of working solutions, can lead to degradation of the compound and thus variability in its effective concentration.
-
Cell Seeding Density: The number of cells seeded per well is critical. Variations in cell density can alter the cell-to-drug ratio, leading to inconsistent cytotoxic responses. Ensure a homogenous cell suspension and precise seeding.
-
Cell Health and Passage Number: The metabolic state and health of your cells can significantly impact their sensitivity to cytotoxic agents. Using cells at a consistent passage number and ensuring they are in the logarithmic growth phase at the time of treatment is crucial.
-
Incomplete Solubilization of Formazan Crystals (in MTT assays): If using an MTT-based assay, incomplete solubilization of the purple formazan crystals will lead to inaccurate absorbance readings.[2]
-
Evaporation: Evaporation from the outer wells of a microplate can concentrate the drug and media components, leading to an "edge effect" and skewed results.
Q2: Our cytotoxicity results show a weaker-than-expected effect of this compound, even at higher concentrations. What could be the reason?
Several factors can contribute to a perceived lack of potency:
-
Drug Adsorption: Highly potent and lipophilic compounds like this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). This reduces the actual concentration of the drug that reaches the cells. Using low-adhesion plastics can mitigate this issue.
-
Compound Degradation: As mentioned, this compound is unstable in aqueous media.[1] Prepare fresh dilutions from a stable stock solution (e.g., in DMSO) immediately before each experiment.
-
Cell Line Resistance: The sensitivity of different cell lines to this compound can vary significantly. Some cell lines may have intrinsic or acquired resistance mechanisms, such as altered DNA repair pathways or increased drug efflux.[3] For example, a doxorubicin-resistant cell line has shown complete cross-resistance to this compound, possibly due to it being a substrate for an efflux pump.
-
Incorrect Assay Endpoint: this compound can induce cell cycle arrest and senescence in some cell lines, rather than immediate apoptosis. If the assay endpoint is too early, you may not capture the full cytotoxic or cytostatic effect. Consider extending the incubation time or using an assay that measures cell proliferation over a longer period.
Q3: We are observing an increase in signal (e.g., absorbance in an MTT assay) at very low concentrations of this compound, followed by the expected decrease at higher concentrations. Why is this happening?
This phenomenon, known as hormesis, can sometimes be observed in cytotoxicity assays. Potential explanations include:
-
Stress Response: At sub-lethal concentrations, the drug may induce a stress response in the cells that leads to a temporary increase in metabolic activity, which can result in a higher signal in assays like the MTT that measure metabolic function.
-
Assay Interference: While less common, the compound itself could directly interact with the assay reagents. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal. It is advisable to run a control with the compound in cell-free media to test for any direct chemical interference.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Duration | IC50 (pM) | Reference |
| L1210 | 48 hours | 2.3 | |
| HCT116 | 4 hours (clonogenicity) | Not specified, but highly toxic |
Note: IC50 values are highly dependent on the cell line, assay type, and experimental conditions. This table serves as an example of reported potencies.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound (store as a stock solution in DMSO at -20°C)
-
Cell culture medium appropriate for the cell line
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Perform a cell count and determine viability (should be >90%).
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 1x10⁴ to 5x10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cytotoxicity.
Caption: General experimental workflow for a this compound cytotoxicity assay.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
How to handle Bizelesin safely in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe handling of Bizelesin in a laboratory setting. This compound is a potent, AT-specific DNA alkylating agent with potential anticancer activity.[1] Due to its cytotoxic nature, strict adherence to safety protocols is crucial to minimize exposure and ensure a safe working environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (also known as NSC 615291 and U-77779) is a synthetic cyclopropylpyrroloindole derivative that acts as a bifunctional DNA alkylating agent, inducing interstrand cross-links in the minor groove of DNA, particularly at AT-rich sequences.[1] This mechanism effectively inhibits DNA replication and transcription, leading to its potent cytotoxic effects. The primary hazards associated with this compound include its potential carcinogenicity, mutagenicity, and toxicity to cells. Myelosuppression, particularly neutropenia, has been identified as a significant dose-limiting toxicity in preclinical and clinical studies.
Q2: What are the recommended storage and stability conditions for this compound?
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both solid this compound and its stock solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term (months to years) | Dry, dark environment |
| 0-4°C | Short-term (days to weeks) | Dry, dark environment | |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Protect from light, stored under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Protect from light, stored under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |
This compound is stable in organic solvents but demonstrates instability in aqueous solutions, with its half-life decreasing as the pH increases.
| pH of Aqueous Buffer | Approximate Half-life |
| 4 | 9.6 hours |
| 7 | 2.1 hours |
| 10 | < 1 hour |
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, appropriate PPE must be worn at all times when handling this compound in solid or solution form.
-
Gloves : Two pairs of chemotherapy-rated nitrile gloves are required. Change gloves immediately if contaminated, torn, or punctured.
-
Gown : A disposable, impermeable gown with long sleeves and tight-fitting cuffs.
-
Eye Protection : Safety goggles or a face shield to protect against splashes.
-
Respiratory Protection : When handling the powder form outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.
Troubleshooting Guides
Issue: Precipitation observed when preparing an aqueous working solution.
-
Cause : this compound is not soluble in water. Direct dilution of a DMSO stock solution into an aqueous buffer can cause precipitation.
-
Solution : For in vivo experiments, a specific formulation procedure is recommended. For example, a 25.0 mg/mL DMSO stock can be diluted in a vehicle containing PEG300, Tween-80, and saline.[1] For in vitro assays, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity to cells.
Issue: Inconsistent or unexpected experimental results.
-
Cause 1: Compound Degradation : As this compound is unstable in aqueous solutions, prolonged incubation in media or buffers at neutral or alkaline pH can lead to degradation and loss of activity.
-
Solution 1 : Prepare fresh working solutions immediately before use. For in vivo studies, administer the prepared solution on the same day.[1]
-
Cause 2: Adsorption to Plastics : Potent, low-concentration compounds can adsorb to plastic surfaces of labware.
-
Solution 2 : Use low-adhesion polypropylene tubes and pipette tips. Pre-wetting pipette tips with the solvent before transferring the this compound solution can also minimize loss.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials : this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure :
-
Under a certified chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Protocol 2: General Spill Cleanup Procedure for this compound
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE : Put on two pairs of chemotherapy gloves, an impermeable gown, and a face shield. If the spill involves powder, also wear a respirator.
-
Contain the Spill :
-
Liquid Spill : Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Powder Spill : Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Decontaminate :
-
Carefully wipe the area with a detergent solution, followed by a rinse with water.
-
-
Collect Waste : Place all contaminated materials (absorbent pads, gloves, etc.) into a designated cytotoxic waste container.
-
Final Cleaning : Clean the spill area again with detergent and water.
-
Doff PPE : Remove PPE in a manner that avoids self-contamination and dispose of it in the cytotoxic waste container.
-
Wash Hands : Thoroughly wash hands with soap and water.
Signaling Pathways and Logical Relationships
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by cross-linking DNA, which subsequently triggers cellular damage responses. This can lead to cell cycle arrest and, depending on the cellular context, either apoptosis (programmed cell death) or senescence (irreversible growth arrest).
Waste Disposal
All materials contaminated with this compound, including unused stock solutions, treated cell culture media, pipette tips, gloves, and gowns, must be disposed of as cytotoxic waste. Follow your institution's and local regulations for hazardous waste disposal. Typically, this involves segregation into clearly labeled, leak-proof containers for incineration.
References
Technical Support Center: Addressing Bizelesin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to bizelesin in cancer cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent synthetic antineoplastic agent belonging to the cyclopropylpyrroloindole family.[1] Its primary mechanism of action involves binding to the minor groove of DNA at AT-rich sequences and inducing interstrand cross-links.[1] This covalent modification of DNA effectively blocks DNA replication and RNA synthesis, leading to cell cycle arrest in the G2/M phase and subsequent cell senescence, a process often mediated by the p53 and p21 pathways.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors. Based on preclinical studies, a prominent mechanism is the overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp).[3] this compound has been suggested to be a substrate for these pumps, which actively transport the drug out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.
Other potential, though less directly documented for this compound, mechanisms of resistance to DNA alkylating agents include:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) or homologous recombination (HR), could lead to more efficient removal of this compound-induced DNA adducts.
-
Alterations in Cell Cycle Checkpoints: Mutations or altered expression of cell cycle checkpoint proteins may allow cells to bypass the G2/M arrest induced by DNA damage, promoting survival.
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like PI3K/Akt or MAPK/ERK can promote cell survival and override the cytotoxic signals triggered by this compound.
Q3: Is there evidence of cross-resistance between this compound and other chemotherapeutic agents?
Yes, preclinical studies have shown that a doxorubicin-resistant murine leukemia cell line exhibits complete cross-resistance to this compound. This observation strongly supports the role of MDR efflux pumps in this compound resistance, as doxorubicin is a well-known substrate for P-gp. Conversely, this compound was shown to be active against cell lines resistant to other alkylating agents like cisplatin and melphalan, suggesting that the resistance mechanisms for these drugs may differ.
Troubleshooting Guides
Problem 1: Decreased Cytotoxicity (Increased IC50) of this compound in a Previously Sensitive Cell Line
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
-
Development of an Efflux Pump-Mediated Resistance:
-
Assess P-gp Expression: Perform western blotting or flow cytometry to compare the expression levels of P-gp (also known as ABCB1) in your resistant cells versus the parental sensitive cells.
-
Functional Efflux Assay: Use a fluorescent P-gp substrate (e.g., rhodamine 123) to measure efflux activity. Resistant cells should show lower intracellular fluorescence due to increased efflux.
-
Co-treatment with a P-gp Inhibitor: Treat the resistant cells with this compound in combination with a P-gp inhibitor, such as verapamil or cyclosporine A. A significant decrease in the IC50 of this compound in the presence of the inhibitor would confirm the involvement of P-gp.
-
-
Upregulation of DNA Repair Pathways:
-
Assess DNA Damage and Repair: Use the Comet assay or γH2AX staining to compare the extent of DNA damage and the rate of its repair in sensitive versus resistant cells after this compound treatment. Resistant cells may show faster resolution of DNA damage.
-
Expression of DNA Repair Proteins: Perform western blotting to analyze the expression levels of key proteins involved in NER (e.g., ERCC1, XPF) and HR (e.g., RAD51, BRCA1).
-
-
Alterations in Cell Cycle Control:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to compare the cell cycle profiles of sensitive and resistant cells after this compound treatment. Resistant cells may exhibit a less pronounced G2/M arrest.
-
Problem 2: High Variability in Experimental Replicates for this compound Cytotoxicity Assays
High variability can obscure the true effect of this compound. To improve reproducibility, consider these factors:
Potential Cause & Troubleshooting Steps
-
Inconsistent Cell Seeding Density:
-
Ensure a uniform single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding.
-
Perform a cell density optimization experiment to find the optimal seeding number for your cell line to ensure logarithmic growth throughout the assay period.
-
-
This compound Instability:
-
This compound is less stable in aqueous solutions. Prepare fresh dilutions from a stock solution in an appropriate solvent (e.g., DMSO) for each experiment.
-
Protect this compound solutions from light.
-
-
Assay Edge Effects:
-
Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
Quantitative Data
The following table summarizes the reported IC50 values for this compound and its analog, adozelesin, in the L1210 murine leukemia cell line. Note that comprehensive IC50 data for this compound across a wide range of human cancer cell lines, particularly in resistant models, is limited in publicly available literature. Researchers are encouraged to determine the IC50 empirically in their specific cell lines of interest.
| Compound | Cell Line | IC50 (pM) | Incubation Time (h) |
| This compound | L1210 | 2.3 | 48 |
| Adozelesin | L1210 | 3.4 | 48 |
| CC-1065 | L1210 | 88.1 | 48 |
| Data sourced from a study by Beerman et al. (1995). |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (prepare a stock solution in DMSO)
-
Cell culture flasks and plates
-
MTT assay reagents
Procedure:
-
Determine Initial this compound Concentration: Start by treating the parental cell line with this compound at its IC20 (the concentration that inhibits 20% of cell growth). This can be determined from a preliminary dose-response curve using an MTT assay.
-
Continuous Exposure: Culture the cells in the presence of the IC20 concentration of this compound.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant portion of the cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The cells will gradually adapt to higher concentrations of the drug.
-
Characterize the Resistant Phenotype: Periodically, and at the end of the selection process, perform an MTT assay to determine the IC50 of this compound in the selected cell population and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
Cryopreserve Resistant Cells: At various stages of resistance, cryopreserve aliquots of the cells for future experiments.
References
- 1. Generation and characterization of a low-degree drug-resistant human tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DNA minor groove-alkylating cyclopropylpyrroloindole drugs adozelesin and this compound induce different DNA damage response pathways in human colon carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Bizelesin Treatment for Senescence Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for inducing cellular senescence using Bizelesin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for this compound treatment to induce senescence?
The optimal duration for this compound treatment is cell-type dependent and should be determined empirically. Based on its mechanism as a DNA cross-linking agent that induces a G2/M cell cycle arrest preceding senescence, a common starting point is a short-term treatment followed by a longer recovery period in drug-free medium. A typical protocol involves a 24-hour exposure to this compound, after which the drug is removed, and cells are cultured for an additional 3 to 7 days to allow for the development of the senescent phenotype.[1][2][3] Monitoring senescence markers over a time course (e.g., days 3, 5, and 7 post-treatment) is recommended to determine the peak of the senescent response.
Q2: What is the mechanism of this compound-induced senescence?
This compound is a potent DNA alkylating agent that causes DNA interstrand cross-links.[4] This damage triggers a DNA damage response (DDR), leading to the activation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] The activation of the p53/p21 pathway results in a sustained cell cycle arrest in the G2/M phase, which ultimately leads to the establishment of a senescent state.
Q3: What are the key markers to confirm this compound-induced senescence?
A multi-marker approach is highly recommended for validating cellular senescence. Key markers include:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Activity: Increased lysosomal β-galactosidase activity at pH 6.0 is a widely used marker for senescent cells.
-
Cell Cycle Arrest: Confirmation of a sustained G2/M arrest can be achieved through flow cytometry for DNA content analysis. A lack of proliferation can be confirmed by the absence of proliferation markers like Ki67 or the lack of BrdU/EdU incorporation.
-
Upregulation of Cell Cycle Inhibitors: Increased protein levels of p53 and p21 are hallmarks of the DNA damage-induced senescence pathway activated by this compound.
-
DNA Damage Foci: Visualization of persistent DNA damage foci, for example, by staining for γH2AX, is indicative of the DNA damage that initiates senescence.
-
Morphological Changes: Senescent cells typically exhibit an enlarged and flattened morphology.
Q4: Should I be concerned about apoptosis when using this compound to induce senescence?
While many DNA-damaging agents can induce both apoptosis and senescence, this compound has been shown to predominantly induce senescence in cell lines such as HCT116, with minimal induction of apoptosis. However, the cellular outcome is often dose-dependent. It is advisable to perform a dose-response experiment and include an apoptosis assay (e.g., Annexin V staining or caspase activity assay) in your initial characterization to confirm that the chosen this compound concentration primarily induces senescence in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low percentage of SA-β-gal positive cells. | Inappropriate this compound concentration: The concentration may be too low to induce senescence or too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Start with a range around the reported IC50 values, keeping in mind that the concentration for senescence induction may be lower than that for acute cytotoxicity. |
| Insufficient incubation time post-treatment: The senescent phenotype, including SA-β-gal activity, takes time to develop after the initial DNA damage. | Extend the incubation period in drug-free medium after this compound treatment. Assess SA-β-gal staining at multiple time points (e.g., 3, 5, 7, and 10 days post-treatment). | |
| Incorrect pH of the SA-β-gal staining solution: The optimal pH for detecting senescence-associated β-galactosidase is 6.0. Staining at a lower pH (e.g., the lysosomal optimum of 4.0) will result in positive staining in non-senescent cells. | Carefully prepare and buffer the X-gal staining solution to a final pH of 6.0. Calibrate your pH meter before use. | |
| Suboptimal cell fixation: Harsh or prolonged fixation can inactivate the β-galactosidase enzyme. | Use a mild fixative such as 4% paraformaldehyde for a short duration (e.g., 5-15 minutes at room temperature). | |
| High background staining in control cells. | Over-incubation with X-gal: Leaving the cells in the staining solution for too long can lead to background staining in non-senescent cells. | Optimize the incubation time for the SA-β-gal assay. Check for the appearance of blue color periodically and stop the reaction once positive cells are clearly visible. Typical incubation times range from a few hours to overnight. |
| Cells are quiescent, not senescent: Quiescent cells can sometimes show weak SA-β-gal staining. | Ensure your control cells are actively proliferating. Compare with a positive control for senescence if possible (e.g., cells treated with a known senescence inducer like doxorubicin or ionizing radiation). | |
| Cells are dying instead of senescing. | This compound concentration is too high: High concentrations of this compound can lead to overwhelming DNA damage and subsequent apoptosis or necrosis. | Reduce the concentration of this compound. As mentioned, perform a careful dose-response analysis and assess markers of cell death alongside senescence markers. |
| Cell line is resistant to senescence induction: Some cancer cell lines have defects in the p53 or other senescence pathways and may be more prone to apoptosis. | If possible, use a cell line known to be proficient in senescence induction (e.g., HCT116 p53+/+). Alternatively, consider if apoptosis is an acceptable endpoint for your experimental question. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluency at the time of treatment, and media composition can influence the outcome. | Standardize your cell culture and treatment protocols. Use cells within a defined passage number range and treat them at a consistent confluency (e.g., 50-70%). |
| Instability of this compound: this compound may be unstable in aqueous solutions. | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes data from studies on chemotherapy-induced senescence in HCT116 colon cancer cells, which can serve as a reference for designing experiments with this compound.
| Agent | Cell Line | Concentration | Treatment Duration | Post-Treatment Incubation | % SA-β-gal Positive Cells | Reference |
| Doxorubicin | HCT116 | 100 nM | 24 hours | 7 days | >90% | |
| Doxorubicin | HCT116 | Low dose | Not specified | Not specified | Majority of cells | |
| Baicalin | HCT116 | 10-40 µM | 48 hours | None | Dose-dependent increase | |
| Curcumin | HCT116 | 5-20 µM | 48 hours | None | Significant increase | |
| Sulforaphane | HCT116 | 5-20 µM | 48 hours | None | Significant increase | |
| Doxorubicin | HCT116 | Not specified | Not specified | Not specified | Induces senescence | |
| Cisplatin | HCT116 | Not specified | Not specified | Not specified | Induces senescence |
Experimental Protocols
Protocol 1: Induction of Senescence with this compound
-
Cell Seeding: Plate the target cells (e.g., HCT116) at a density that will allow for several days of incubation without reaching over-confluency (e.g., 2-5 x 105 cells per 60 mm dish). Allow cells to adhere overnight.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and replace it with the this compound-containing medium. A starting concentration in the low nanomolar range is recommended, but this should be optimized for your cell line. Incubate for 24 hours.
-
Recovery: After 24 hours, remove the this compound-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh, drug-free complete medium.
-
Incubation: Culture the cells for 3 to 7 days, changing the medium every 2-3 days.
-
Analysis: At desired time points (e.g., day 3, 5, and 7 post-treatment), harvest the cells for analysis of senescence markers as described in the protocols below.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from standard methods.
-
Cell Fixation:
-
Wash the cells once with PBS.
-
Add 1 mL of 4% paraformaldehyde in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution (final concentrations: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Add 1 mL of the staining solution to each well.
-
Incubate the cells at 37°C in a non-CO2 incubator for 4 to 16 hours. Protect the plates from light.
-
-
Visualization:
-
Check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
Once the staining is optimal, remove the staining solution and wash the cells with PBS.
-
Cells can be overlaid with PBS or 70% glycerol for imaging and storage at 4°C.
-
-
Quantification: Count the number of blue-stained cells and the total number of cells in several random fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 3: Immunofluorescence for p21 and γH2AX
-
Cell Preparation: Grow cells on glass coverslips and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against p21 and/or γH2AX diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes to visualize nuclei.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound-induced cellular senescence.
Caption: Experimental workflow for this compound-induced senescence.
References
- 1. Induction of senescence with doxorubicin leads to increased genomic instability of HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyploidy Formation in Doxorubicin-Treated Cancer Cells Can Favor Escape from Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Senescence from G2 arrest, revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Myelosuppression as a Dose-Limiting Toxicity of Bizelesin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the dose-limiting myelosuppression associated with the investigational anticancer agent, Bizelesin.
Section 1: Understanding this compound-Induced Myelosuppression
FAQs
Q1: What is the mechanism of action of this compound?
This compound is a potent synthetic antineoplastic agent belonging to the cyclopropylpyrroloindole (CPI) family.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA, specifically at AT-rich sequences, and inducing interstrand cross-links.[2][3][4] This cross-linking activity inhibits DNA replication and RNA synthesis, ultimately leading to cell cycle arrest in the G2/M phase and cellular senescence.
Q2: Why is myelosuppression the dose-limiting toxicity of this compound?
Myelosuppression, the suppression of bone marrow's ability to produce blood cells, is the most common dose-limiting toxicity of many chemotherapeutic agents, including this compound. This is because hematopoietic stem and progenitor cells in the bone marrow are rapidly dividing, making them highly susceptible to DNA-damaging agents like this compound. Preclinical and clinical studies have consistently shown that neutropenia, a significant decrease in neutrophils, is the principal manifestation of this compound-induced myelosuppression.
Q3: How does the myelotoxicity of this compound compare across different species?
Preclinical studies have revealed significant interspecies differences in sensitivity to this compound-induced myelosuppression. Notably, human and canine hematopoietic progenitor cells are significantly more sensitive to this compound than murine progenitors. This highlights the importance of selecting appropriate animal models for preclinical toxicity studies to accurately predict human responses.
Section 2: Experimental Protocols for Assessing Myelosuppression and Mitigation Strategies
This section provides detailed methodologies for key experiments to evaluate this compound-induced myelosuppression and the efficacy of potential mitigating agents.
Protocol 2.1: In Vitro Hematopoietic Colony-Forming Unit (CFU) Assay
This assay assesses the direct cytotoxic effect of this compound on hematopoietic progenitor cells.
Objective: To determine the concentration-dependent inhibition of hematopoietic colony formation by this compound.
Materials:
-
Bone marrow mononuclear cells (BMMCs) from the species of interest (human, canine, or murine).
-
MethoCult™ medium (or equivalent semi-solid medium) containing appropriate cytokines (e.g., G-CSF, GM-CSF, IL-3, SCF, EPO).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
35 mm culture dishes.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Preparation: Isolate BMMCs from bone marrow aspirates using density gradient centrifugation.
-
Drug Exposure: Resuspend BMMCs in IMDM with 2% FBS at a concentration of 1 x 10⁶ cells/mL. Expose cells to a range of this compound concentrations (e.g., 0.001 nM to 1000 nM) or vehicle control for a defined period (e.g., 1 or 8 hours) at 37°C.
-
Washing: After exposure, wash the cells twice with IMDM to remove the drug.
-
Plating: Resuspend the washed cells in MethoCult™ medium at a density of 1-5 x 10⁴ cells/mL. Plate 1.1 mL of the cell suspension into each 35 mm culture dish in duplicate.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, depending on the species and colony type.
-
Colony Scoring: Enumerate and classify hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
-
Data Analysis: Calculate the percentage of colony inhibition at each this compound concentration relative to the vehicle control. Determine the IC₅₀ and IC₇₀ values (concentration causing 50% and 70% inhibition, respectively).
Protocol 2.2: In Vivo Murine Model of this compound-Induced Myelosuppression
This protocol describes an in vivo model to assess the myelosuppressive effects of this compound and the protective effects of co-administered agents.
Objective: To evaluate the impact of this compound on peripheral blood counts and bone marrow cellularity in mice, and to test the efficacy of a mitigating agent (e.g., G-CSF).
Materials:
-
Male CD2F1 mice (or other appropriate strain).
-
This compound.
-
Mitigating agent (e.g., recombinant murine G-CSF).
-
Sterile saline or appropriate vehicle.
-
EDTA-coated microtainer tubes for blood collection.
-
Materials for bone marrow harvesting and processing.
-
Flow cytometer and relevant antibodies (e.g., anti-CD11b, anti-Gr-1 for myeloid cells).
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment.
-
Dosing:
-
This compound Group: Administer a single intravenous (i.v.) injection of this compound at a predetermined dose (e.g., 15 µg/kg).
-
This compound + Mitigating Agent Group: Administer this compound as above, followed by the mitigating agent according to a specific schedule (e.g., daily subcutaneous injections of G-CSF for 5 days, starting 24 hours after this compound).
-
Vehicle Control Group: Administer the vehicle for this compound.
-
Mitigating Agent Control Group: Administer the mitigating agent alone.
-
-
Monitoring:
-
Peripheral Blood Counts: Collect peripheral blood samples (e.g., via tail vein) at regular intervals (e.g., days 0, 3, 7, 10, 14, 21) post-Bizelesin administration. Perform complete blood counts (CBCs) to determine white blood cell (WBC), absolute neutrophil count (ANC), red blood cell (RBC), and platelet levels.
-
Bone Marrow Analysis: At selected time points, euthanize a subset of mice from each group and harvest bone marrow from femurs and tibias.
-
Cellularity: Determine total bone marrow cellularity using a hemocytometer.
-
Flow Cytometry: Stain bone marrow cells with fluorescently labeled antibodies to identify and quantify different hematopoietic cell populations (e.g., myeloid progenitors, erythroid precursors).
-
Histopathology: Fix and embed femurs for histological analysis of bone marrow architecture and cellularity.
-
-
-
Data Analysis: Compare the nadir (lowest point) and recovery kinetics of peripheral blood counts and bone marrow cellularity between the different treatment groups.
Section 3: Troubleshooting Guides
Troubleshooting In Vitro CFU Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor colony growth in control plates | Poor cell viability | Ensure proper handling and processing of bone marrow samples to maintain cell viability. |
| Suboptimal cytokine concentration | Use a pre-tested, reliable source of cytokines and ensure they are used at the recommended concentrations. | |
| Inadequate humidity during incubation | Place a sterile water dish inside the incubator to maintain high humidity. | |
| High variability between replicate plates | Inconsistent cell plating | Ensure a homogenous cell suspension in the semi-solid medium before plating. |
| Edge effect in the culture dish | Gently swirl the dish after plating to ensure an even distribution of the medium. | |
| Unexpectedly high or low IC₅₀ values for this compound | Incorrect drug concentration | Verify the stock concentration of this compound and perform serial dilutions accurately. |
| Instability of this compound in culture medium | This compound is less stable in aqueous solutions. Prepare fresh dilutions for each experiment. | |
| Cell density too high or too low | Optimize the cell plating density to ensure the formation of distinct, countable colonies. |
Troubleshooting In Vivo Myelosuppression Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality in this compound-treated animals | Dose is too high for the chosen strain | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain being used. |
| Infection due to severe neutropenia | House animals in a sterile environment and consider prophylactic antibiotic treatment. | |
| Inconsistent myelosuppression within a treatment group | Inaccurate drug administration | Ensure accurate and consistent i.v. injections. |
| Individual animal variability | Increase the number of animals per group to improve statistical power. | |
| Lack of a protective effect from the mitigating agent | Suboptimal dosing or scheduling | Optimize the dose and administration schedule of the mitigating agent in relation to this compound administration. |
| Inactive mitigating agent | Verify the activity of the mitigating agent (e.g., G-CSF) before use. | |
| Difficulty in obtaining sufficient blood for analysis | Poor blood collection technique | Use appropriate techniques for blood collection to minimize animal stress and ensure sample quality. Consider using a different sampling site. |
Section 4: Data Presentation and Visualization
Table 1: Hypothetical In Vitro Myelotoxicity of this compound on Hematopoietic Progenitors
| Cell Type | Species | IC₅₀ (nM) | IC₇₀ (nM) |
| CFU-GM | Human | 0.05 | 0.11 |
| CFU-GM | Canine | 0.08 | 0.15 |
| CFU-GM | Murine | 10.5 | 13.32 |
| BFU-E | Human | 0.03 | 0.09 |
Note: Data for canine and human BFU-E are hypothetical and presented for comparative purposes. The murine and human CFU-GM IC₇₀ values are based on published data.
Table 2: Hypothetical In Vivo Efficacy of G-CSF in a Murine Model of this compound-Induced Neutropenia
| Treatment Group | ANC Nadir (x 10³/µL) | Day of Nadir | Time to ANC Recovery (>1.0 x 10³/µL) |
| Vehicle Control | 2.5 ± 0.4 | N/A | N/A |
| This compound (15 µg/kg) | 0.2 ± 0.1 | Day 7 | Day 14 |
| This compound + G-CSF (100 µg/kg/day) | 0.8 ± 0.2 | Day 7 | Day 10 |
| G-CSF only | 8.5 ± 1.2 | N/A | N/A |
Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trend of G-CSF co-administration.
Diagrams
Figure 1: this compound's Mechanism of Action.
Figure 2: Experimental Workflow for Myelosuppression Studies.
Figure 3: Logical Pathway for Mitigating Myelosuppression.
References
- 1. Flow Cytometry to Identify Bone Marrow Cells - Bio-Connect [bio-connect.nl]
- 2. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelosuppression as a Side Effect of Chemotherapy [mesothelioma-aid.org]
- 4. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Bizelesin Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with Bizelesin and its derivatives. Our goal is to help you overcome common challenges and advance your research in developing DNA alkylating agents with an improved therapeutic index.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent synthetic antineoplastic agent that functions as a bifunctional DNA alkylating agent.[1] It selectively binds to AT-rich sequences within the minor groove of DNA and induces interstrand cross-links, which inhibits DNA replication and RNA synthesis.[2] This DNA damage triggers cell cycle arrest, primarily at the G2/M phase, through the activation of the p53 and p21 pathways, ultimately leading to cell senescence.[1][2]
Q2: What are the primary challenges in the clinical development of this compound?
The clinical development of this compound has been hampered by its narrow therapeutic window. The dose-limiting toxicity is myelosuppression, particularly neutropenia.[3] While it shows potent antitumor activity at very low concentrations, the doses required for efficacy are often close to those that cause severe side effects.
Q3: How can the therapeutic index of this compound derivatives be improved?
Improving the therapeutic index of this compound derivatives involves strategies to either enhance their antitumor efficacy, reduce their toxicity, or both. This can be approached through medicinal chemistry efforts by modifying the this compound structure to alter its DNA binding affinity, alkylating reactivity, or biodistribution. Additionally, novel drug delivery strategies, such as encapsulation in nanoparticles or conjugation to tumor-targeting moieties, are being explored to increase drug concentration at the tumor site while minimizing systemic exposure.
Q4: What are some common starting points for the synthesis of this compound derivatives?
The synthesis of this compound derivatives typically involves the coupling of two substituted cyclopropylpyrroloindole (CPI) units to a central linker. A common synthetic route starts from (S)-8-(chloromethyl)-1-methyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indol-4-ol hydrochloride and a di-functionalized indole-containing central linker, such as 5,5'-(Carbonyldiimino)bis-1H-Indole-2-carboxylic Acid. The specific synthetic steps can vary depending on the desired modifications to the CPI units or the central linker.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound and its derivatives.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Yield or Failed Synthesis | - Instability of Intermediates: The cyclopropylpyrroloindole core can be sensitive to acidic or basic conditions. - Inefficient Coupling Reaction: The coupling of the CPI units to the central linker may be incomplete. - Degradation of Starting Materials: Starting materials may be of poor quality or may have degraded during storage. | - Optimize Reaction Conditions: Carefully control the pH and temperature of all reaction steps. - Use Fresh Reagents: Ensure all reagents, especially coupling agents, are fresh and of high purity. - Monitor Reaction Progress: Use thin-layer chromatography (TLC) or LC-MS to monitor the reaction progress and identify any side products. |
| Compound Instability in Solution | - Hydrolysis: this compound is less stable in aqueous solutions, with a half-life that decreases with increasing pH. - Light Sensitivity: Some complex organic molecules are sensitive to light. | - Use Buffered Solutions: Prepare solutions in buffers with a pH around 4 for increased stability. - Prepare Fresh Solutions: Prepare aqueous solutions of this compound derivatives immediately before use. - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Inconsistent Results in Cell Viability Assays (e.g., MTT) | - Compound Precipitation: Poor solubility of the compound in the culture medium can lead to inaccurate dosing. - Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. - Incubation Time: The timing of compound addition and assay readout can significantly impact results. | - Use a Solubilizing Agent: Dissolve the compound in a small amount of DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). - Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line. - Standardize Incubation Times: Adhere to a strict timeline for all steps of the assay. |
| Unexpected Toxicity in In Vivo Studies | - Formulation Issues: Poor formulation can lead to rapid clearance or off-target toxicity. - Dose Calculation Errors: The high potency of this compound derivatives means that small errors in dose calculation can have significant consequences. - Animal Strain Differences: Different strains of animals can have varying sensitivities to cytotoxic agents. | - Develop a Stable Formulation: Consider using formulation strategies such as liposomes or polymeric nanoparticles to improve the pharmacokinetic profile of the compound. - Double-check All Calculations: Have a second researcher independently verify all dose calculations. - Conduct Pilot Studies: Perform dose-ranging studies in a small number of animals to determine the maximum tolerated dose (MTD) before proceeding with larger efficacy studies. |
Quantitative Data
The following tables summarize key quantitative data for this compound and its parent compound, CC-1065, as well as a closely related analog, adozelesin. Data for a wider range of this compound derivatives with improved therapeutic indices are currently limited in publicly available literature.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | L1210 | 2.3 | |
| Adozelesin | L1210 | 3.4 | |
| CC-1065 | L1210 | 88.1 |
Table 2: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Administration Route | Outcome | Reference |
| P388 and L1210 leukemias (i.p. implanted) | Systemic | >6.7 log10 cell kill | |
| L1210 (s.c. implanted) | Systemic | 80% tumor-free survivors | |
| B16 melanoma (i.p. implanted) | i.p. | 158% increase in life span, 25% tumor-free survivors |
Table 3: Stability of this compound in Aqueous Buffers
| pH | Half-life (hours) | Reference |
| 4 | 9.6 | |
| 7 | 2.1 | |
| 10 | < 1 |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol provides a generalized approach for the synthesis of a this compound derivative. The specific reagents and conditions will need to be optimized for the desired target molecule.
Materials:
-
(S)-8-(chloromethyl)-1-methyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indol-4-ol hydrochloride
-
5,5'-(Carbonyldiimino)bis-1H-Indole-2-carboxylic Acid
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF
-
HPLC-grade solvents for purification
Procedure:
-
Dissolution: Dissolve the di-acid linker in anhydrous DMF.
-
Activation: Add the coupling agent and organic base to the solution and stir at room temperature for 30 minutes to activate the carboxylic acids.
-
Coupling: Add the CPI hydrochloride salt to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Determination of IC50 using MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: HPLC Purification of a this compound Derivative
This protocol provides a general guideline for the purification of a this compound derivative using reverse-phase HPLC.
Materials:
-
Crude this compound derivative
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent (e.g., DMF, DMSO)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the sample solvent.
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the compound. The specific gradient will need to be optimized based on the polarity of the derivative.
-
Fraction Collection: Collect fractions as the compound of interest elutes from the column.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified product.
Visualizations
Caption: this compound-induced DNA damage response pathway.
Caption: Workflow for the development and evaluation of this compound derivatives.
References
- 1. The DNA minor groove-alkylating cyclopropylpyrroloindole drugs adozelesin and this compound induce different DNA damage response pathways in human colon carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Region-specific DNA damage by AT-specific DNA-reactive drugs is predicted by drug binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in DNA Damage: Unraveling the Cross-linking Efficiency of Bizelesin and Cisplatin
For researchers, scientists, and drug development professionals, understanding the precise mechanisms and efficiencies of DNA-damaging agents is paramount in the quest for more effective cancer therapies. This guide provides a detailed comparison of the DNA cross-linking efficiency of two potent agents: Bizelesin, a synthetic analog of the antibiotic CC-1065, and cisplatin, a cornerstone of chemotherapy for decades.
This compound, a bifunctional alkylating agent, and cisplatin, a platinum-based compound, both exert their cytotoxic effects by forming covalent bonds with DNA, leading to the formation of cross-links that disrupt cellular processes and trigger cell death. However, the nature of these cross-links and the efficiency with which they are formed differ significantly, impacting their biological activity and potential therapeutic applications.
At a Glance: Key Differences in DNA Cross-linking
| Feature | This compound | Cisplatin |
| Primary Cross-link Type | Interstrand Cross-links (ICLs) | Intrastrand Cross-links |
| DNA Binding Site | N-3 position of adenine in the minor groove | N-7 position of purine bases (primarily guanine) |
| Sequence Specificity | AT-rich sequences | Adjacent guanine bases |
| Potency | Extraordinarily high (picomolar IC50) | High (micromolar IC50) |
| Quantitative ICL Efficiency | High (e.g., 0.87-7.06 lesions kbp⁻¹ µM⁻¹)[1] | Lower (ICLs are a minor fraction of total adducts)[2][3] |
Delving into the Mechanisms of Action
The distinct mechanisms by which this compound and cisplatin interact with DNA underpin their differing cross-linking profiles.
This compound's Pinpoint Accuracy: this compound operates with high sequence specificity, targeting and alkylating the N-3 position of adenine residues nestled within the minor groove of AT-rich DNA sequences.[4] Its bifunctional nature allows it to span the DNA duplex and form highly cytotoxic interstrand cross-links (ICLs), effectively padlocking the two DNA strands together. This potent ICL formation is a hallmark of this compound and is thought to be a primary contributor to its exceptional cytotoxicity, which is observed at picomolar concentrations.[4]
Cisplatin's Broader Approach: In contrast, cisplatin primarily forms intrastrand cross-links, linking two adjacent guanine bases on the same DNA strand. These adducts, while still disruptive to DNA replication and transcription, are generally considered less cytotoxic than ICLs. Interstrand cross-links are a much rarer event for cisplatin, constituting only about 1-2% of the total DNA adducts formed. Cisplatin interacts with the N-7 position of purine bases, which are more accessible in the major groove of the DNA.
Visualizing the DNA Cross-linking Mechanisms
Quantitative Comparison of Cross-linking Efficiency
Direct quantitative comparisons of the interstrand cross-linking efficiency of this compound and cisplatin in the same experimental system are limited. However, available data strongly suggests a significantly higher efficiency for this compound in forming these highly cytotoxic lesions.
One study quantified this compound-induced lesions using a quantitative polymerase chain reaction (QPCR) stop assay, revealing a high frequency of lesions in specific, AT-rich gene regions (2.13 and 7.06 lesions per kilobase pair per micromolar of drug) and in bulk DNA (0.87 lesions kbp⁻¹ µM⁻¹). This indicates a potent ability to induce DNA damage at relatively low concentrations.
For cisplatin, while it is a potent cytotoxic agent, the majority of its DNA adducts are intrastrand cross-links. Interstrand cross-links, the more cytotoxic lesion, are formed at a much lower frequency, estimated to be around 1-2% of the total platinum-DNA adducts. This lower propensity to form ICLs compared to the highly efficient ICL formation by this compound is a key differentiator in their mechanisms of action and likely contributes to the observed differences in their cytotoxic potency.
Experimental Protocols for Measuring DNA Interstrand Cross-links
The quantification of DNA interstrand cross-links is crucial for evaluating the efficacy of cross-linking agents. Two common methods employed for this purpose are the modified alkaline comet assay and the alkaline elution assay.
Modified Alkaline Comet Assay (for Interstrand Cross-links)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. The modified version to detect ICLs involves inducing random single-strand breaks (e.g., via irradiation) after cell lysis. The presence of ICLs retards the migration of the fragmented DNA during electrophoresis, leading to a smaller "comet tail."
References
- 1. Region-specific DNA damage by AT-specific DNA-reactive drugs is predicted by drug binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bizelesin: A Favorable Cross-Resistance Profile Against Conventional Alkylating Agents
For Immediate Release
[City, State] – [Date] – Bizelesin, a potent bifunctional alkylating agent, demonstrates a significant lack of cross-resistance with several conventional alkylating agents, including cisplatin and melphalan, in preclinical studies. This unique characteristic, attributed to its distinct mechanism of action, positions this compound as a promising candidate for treating tumors that have developed resistance to standard-of-care chemotherapies. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other alkylating agents, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a synthetic analog of the antibiotic CC-1065, exerts its cytotoxic effects by binding to the minor groove of DNA and inducing interstrand cross-links, primarily at AT-rich sequences.[1] Preclinical evidence robustly indicates that tumor cell lines with acquired resistance to traditional platinum-based drugs and other alkylating agents remain sensitive to this compound.[1] However, it is important to note that this compound does exhibit cross-resistance in cell lines that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[1]
Comparative Cross-Resistance Data
While direct comparative IC50 values of this compound in a comprehensive panel of alkylating agent-resistant cell lines are not extensively published, the available data strongly supports its unique resistance profile. The key finding from preclinical studies is that this compound is as active against murine leukemia sublines resistant to cisplatin, melphalan, and 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) as it is against the parental, drug-sensitive cell lines.[1]
To illustrate the concept of resistance and the significance of this compound's activity, the following tables present typical IC50 values for cisplatin and melphalan in sensitive versus resistant cancer cell lines, alongside the known IC50 of this compound in a sensitive leukemia line.
Table 1: Cisplatin Sensitivity in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | IC50 of Cisplatin (µM) | Resistance Index |
| A2780 (Sensitive) | 4.6 | - |
| A2780/CP70 (Resistant) | 16.0 | 3.5 |
Data compiled from various sources for illustrative purposes.[2]
Table 2: Melphalan Sensitivity in Sensitive vs. Resistant Multiple Myeloma Cell Lines
| Cell Line | IC50 of Melphalan (µM) | Resistance Index |
| RPMI-8226 (Sensitive) | Low µM range | - |
| RPMI-8226/LR5 (Resistant) | Significantly higher µM range | >10 |
Data compiled from various sources for illustrative purposes.
Table 3: this compound Activity in a Sensitive Leukemia Cell Line
| Cell Line | IC50 of this compound (pM) |
| L1210 Murine Leukemia | 2.3 |
Source: Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065.
The picomolar potency of this compound underscores its high cytotoxic activity. The key takeaway from preclinical studies is that while the resistance index for conventional alkylating agents can be significant in resistant cell lines, the activity of this compound remains largely unaffected in cells resistant to cisplatin and melphalan.
Mechanistic Differences Influencing Cross-Resistance
The favorable cross-resistance profile of this compound is rooted in its unique interaction with DNA and the subsequent cellular response.
DNA Alkylation Site:
-
Conventional Alkylating Agents (e.g., Cisplatin, Melphalan, Cyclophosphamide): These agents typically form adducts at the N7 position of guanine.
-
This compound: this compound selectively alkylates the N3 position of adenine within AT-rich sequences in the minor groove of DNA.
This difference in the primary DNA lesion likely contributes to the lack of cross-resistance, as the DNA repair mechanisms that recognize and repair guanine adducts may not be effective against adenine adducts in the minor groove.
DNA Damage Response Pathways:
The cellular response to the DNA damage induced by this compound also differs significantly from that of other alkylating agents.
-
Cisplatin: Cisplatin-induced DNA damage often triggers apoptosis (programmed cell death).
-
This compound: this compound-induced DNA interstrand cross-links tend to cause a sustained G2-M phase cell cycle arrest, leading to cellular senescence (a state of irreversible growth arrest). This response is often mediated by the p53 and p21 tumor suppressor pathways.
The induction of different cell fate decisions (apoptosis vs. senescence) suggests that the signaling pathways activated by this compound are distinct from those activated by other alkylating agents, further explaining the absence of cross-resistance.
P-glycoprotein Mediated Resistance: A Noteworthy Exception
A significant exception to this compound's favorable cross-resistance profile is its susceptibility to P-glycoprotein (P-gp) mediated efflux. P-gp is a transmembrane pump that can expel a wide range of xenobiotics, including many chemotherapy drugs, from the cell. In a doxorubicin-resistant murine leukemia subline, which overexpresses P-gp, this compound was found to be completely inactive. This indicates that this compound is a substrate for P-gp, and its efficacy can be compromised in tumors that have developed multidrug resistance through this mechanism.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to assess the cross-resistance profile of anticancer agents.
1. Generation of Drug-Resistant Cell Lines:
-
Cell Culture: Parental cancer cell lines (e.g., L1210 murine leukemia, A2780 human ovarian carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: To induce resistance, cells are continuously exposed to a specific alkylating agent (e.g., cisplatin, melphalan) at a low concentration.
-
Dose Escalation: The concentration of the drug is gradually increased in a stepwise manner as the cells develop resistance and are able to proliferate.
-
Resistant Clone Selection: Clones that can survive and grow in high concentrations of the drug are selected and expanded.
-
Confirmation of Resistance: The resistance of the selected cell line is confirmed by comparing its IC50 value for the selecting agent to that of the parental cell line.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Sensitive and resistant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound, cisplatin, melphalan) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration. The resistance index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
3. In Vivo Antitumor Activity Assessment:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models with human tumor cell lines. Syngeneic models are used for murine tumors in immunocompetent mice.
-
Tumor Implantation: A suspension of tumor cells (sensitive or resistant) is injected subcutaneously or intraperitoneally into the mice.
-
Drug Administration: Once the tumors are established, the mice are treated with this compound or other alkylating agents at various doses and schedules. A control group receives the vehicle used to dissolve the drugs.
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition and increase in lifespan are used.
Visualizing the Mechanisms
Signaling Pathway of DNA Damage Response: this compound vs. Cisplatin
References
Validating the induction of senescence by Bizelesin versus apoptosis
A Comparative Analysis of Bizelesin-Induced Senescence Versus Apoptosis
For researchers and professionals in drug development, understanding the precise mechanism of action of anti-cancer compounds is paramount. This compound, a bifunctional alkylating agent, has emerged as a potent cytotoxic agent with a distinct mechanism that primarily drives cancer cells into a state of cellular senescence rather than apoptosis. This guide provides a comparative analysis of this compound-induced senescence and apoptosis, supported by experimental data, to aid in the evaluation of this compound for therapeutic development.
This compound and its monofunctional analog, Adozelesin, both alkylate the minor groove of DNA in AT-rich regions. However, their distinct structural properties lead to different types of DNA lesions and, consequently, divergent cellular fates.[1][2] this compound, with its two reactive moieties, can induce both single-strand DNA lesions and double-strand DNA cross-links, whereas Adozelesin primarily causes single-strand lesions.[1][2] This difference in DNA damage is a critical determinant of the subsequent cellular response.
Induction of Senescence by this compound
Treatment of human colon carcinoma HCT116 cells with this compound leads to a concentration-independent arrest of the cell cycle in the G2-M phase.[1] This cell cycle arrest is sustained, and the cells subsequently enter a senescent state, characterized by a flattened and enlarged morphology and positive staining for senescence-associated β-galactosidase (SA-β-gal). Notably, even at high concentrations, this compound does not significantly induce apoptotic cell death.
The induction of senescence by this compound is critically dependent on the p53 and p21 pathways. Following this compound treatment, there is a marked increase in the protein levels of both p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. The upregulation of p21 is crucial for maintaining the G2-M arrest and preventing the cells from entering apoptosis. This is evidenced by the observation that in HCT116 cells lacking p21, this compound treatment triggers apoptosis instead of senescence.
Adozelesin: A Counterpart Inducing Apoptosis
In contrast to this compound, Adozelesin induces a dose-dependent cellular response in HCT116 cells. At low concentrations, Adozelesin causes a transient S-phase block and a G2-M arrest, accompanied by an increase in p53 and p21 levels. However, at higher concentrations, Adozelesin treatment leads to a decrease in p21 protein levels and the induction of apoptosis. This suggests that the extent and nature of DNA damage inflicted by Adozelesin ultimately overwhelm the cell cycle arrest machinery, tipping the balance towards programmed cell death.
Quantitative Comparison of Cellular Fates
The following table summarizes the differential effects of this compound and Adozelesin on HCT116 cells, highlighting the key markers of senescence and apoptosis.
| Parameter | This compound Treatment | Adozelesin Treatment (High Concentration) |
| Primary Cellular Outcome | Senescence | Apoptosis |
| Cell Cycle Effect | Sustained G2-M Arrest | S-phase accumulation, followed by apoptosis |
| p53 Protein Levels | Increased | Increased |
| p21 Protein Levels | Increased | Decreased |
| SA-β-gal Staining | Positive | Negative |
| Apoptotic Markers (e.g., Caspase Activation) | Not significant | Significant |
Experimental Workflows and Signaling Pathways
To validate the induction of senescence versus apoptosis, a series of well-established experimental protocols are employed. The general workflow for such a comparative study is outlined below.
References
A Comparative Preclinical Analysis of Bizelesin and Carzelesin: DNA Alkylating Agents in Oncology
A deep dive into the preclinical profiles of two potent cyclopropylpyrroloindole analogs, Bizelesin and Carzelesin, reveals distinct characteristics in their anti-tumor activity, pharmacokinetics, and cellular mechanisms. This guide offers a comprehensive comparison of their performance in preclinical models, providing researchers, scientists, and drug development professionals with critical data to inform future research and development efforts.
This compound and Carzelesin are synthetic analogs of the natural product CC-1065, both belonging to the cyclopropylpyrroloindole (CPI) family of DNA alkylating agents. These compounds exert their cytotoxic effects by binding to the minor groove of DNA and alkylating the N3 position of adenine, ultimately leading to cell death. While sharing a common heritage, their preclinical data unveil important differences in potency, mechanism of activation, and the cellular responses they elicit.
Mechanism of Action: A Tale of Two Alkylators
This compound is a potent, bifunctional alkylating agent, meaning it possesses two reactive chloromethyl groups that are converted to cyclopropyl alkylating species. This bifunctionality allows this compound to form DNA interstrand cross-links, a highly cytotoxic lesion.[1][2] In contrast, Carzelesin is a prodrug that requires a two-step activation process. The first step involves the hydrolysis of a phenylurethane substituent, followed by the ring closure to form the active cyclopropyl-containing DNA-reactive compound.[3] This prodrug nature is designed to improve its pharmacological properties.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison of their preclinical performance, the following tables summarize the available quantitative data for this compound and Carzelesin.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| This compound | L1210 (Murine Leukemia) | 2.3 pM | [1][4] |
| Carzelesin | L1210 (Murine Leukemia) | 3- to 6-fold less potent than its active form (U-76074) and adozelesin |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Tumor Model | Dosing Regimen | Antitumor Activity | Reference |
| This compound | P388 and L1210 Murine Leukemias (i.p. implanted) | Systemic administration | >6.7 log10 cell kill | |
| This compound | L1210 Murine Leukemia (s.c. implanted) | Systemic administration | 80% tumor-free survivors | |
| This compound | B16 Melanoma (i.p. implanted) | i.p. administration | 158% increase in life span with 25% tumor-free survivors | |
| This compound | Various Human Tumor Xenografts (CAKI-1 renal, LX-1 lung, HT-29 colon, etc.) | Low µg/kg doses | >1.0 log10 cell kill | |
| Carzelesin | Human Colon Adenocarcinoma Xenografts (s.c.) | Single i.v. injection (0.5 mg/kg) | Significant growth inhibition in 4 of 6 lines, with partial and complete regressions | |
| Carzelesin | Pediatric Rhabdomyosarcoma Xenografts (s.c.) | Single i.v. injection (highest nonlethal dose) | Significant growth inhibition with high frequency of partial or complete regressions in 4 of 6 lines | |
| Carzelesin | Mouse Pancreatic Ductal 02 Adenocarcinoma | Not specified | 97% tumor growth inhibition | |
| Carzelesin | Human Ovarian 2780 Xenograft (early-stage) | Not specified | 100% complete remissions |
Table 3: Preclinical Pharmacokinetics in Mice
| Parameter | This compound | Carzelesin | Reference |
| Administration Route | i.v. (15 µg/kg) | Not specified | |
| α-phase half-life (t1/2α) | 3.5 min | - | |
| β-phase half-life (t1/2β) | 7.3 h | - | |
| Steady-state Volume of Distribution (VSS) | 7,641 ml/kg | - | |
| Total Body Clearance (ClTB) | 16.3 ml/min/kg | - | |
| LD10 (single i.v. dose) | - | 500 µg/kg |
Note: Detailed preclinical pharmacokinetic parameters for Carzelesin in mice are not as extensively published as those for this compound.
Table 4: Preclinical Toxicity Profile
| Compound | Major Toxicities | Animal Model | Reference |
| This compound | Myelosuppression (dose-limiting) | Beagle dogs and rodents | |
| Carzelesin | Hematological toxicity (neutropenia, thrombocytopenia), delayed in onset, prolonged, and cumulative | Mice, Rats, and Humans (from Phase I) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
In Vitro Cytotoxicity Assay (General Protocol)
A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Carzelesin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.
In Vivo Xenograft Efficacy Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Cell Implantation: A specific number of human tumor cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The drug (this compound or Carzelesin) is administered via a specified route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the drug.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (as an indicator of toxicity) and survival are also monitored. At the end of the study, tumors may be excised and weighed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and Carzelesin, as well as a generalized experimental workflow for in vivo studies.
Conclusion
This compound and Carzelesin, while both potent DNA alkylating agents, exhibit distinct preclinical profiles. This compound is characterized by its exceptional potency and its ability to induce DNA interstrand cross-links, leading to a robust DNA damage response that culminates in cell cycle arrest and senescence. Carzelesin, on the other hand, operates as a prodrug, which may offer advantages in terms of its therapeutic window. Its efficacy has been demonstrated in preclinical models of solid tumors that are often difficult to treat.
The data presented in this guide highlight the need for further direct comparative studies, particularly regarding the in vitro cytotoxicity of Carzelesin across a wider range of cancer cell lines. A more detailed understanding of the signaling pathways activated by Carzelesin would also be beneficial. For researchers in the field of oncology drug development, the information compiled here provides a solid foundation for designing future experiments and for considering the potential therapeutic applications of these intriguing DNA alkylating agents.
References
Assessing the in vivo antitumor activity of Bizelesin in different cancer types
Bizelesin (U-77779, NSC 615291) is a potent synthetic analog of the cytotoxic antibiotic CC-1065. As a bifunctional alkylating agent, it exerts its antitumor effects by forming DNA interstrand cross-links, which ultimately inhibit DNA replication and RNA synthesis.[1][2] This guide provides a comparative overview of the in vivo antitumor activity of this compound across various cancer types, detailing its efficacy and the experimental protocols used in preclinical studies.
Mechanism of Action
This compound selectively binds to the minor groove of DNA, specifically targeting AT-rich sequences.[2][3] Its two chloromethyl moieties are converted to cyclopropyl alkylating species that interact with DNA.[4] This interaction leads to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions. In addition to directly damaging DNA, this compound has been shown to enhance the induction of p53 and p21, leading to G2/M cell-cycle arrest and subsequent cell senescence.
dot
Caption: Mechanism of action of this compound in cancer cells.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in a broad spectrum of syngeneic murine tumors and human tumor xenografts in mice. Its efficacy, however, varies across different cancer histiotypes.
Table 1: Summary of this compound In Vivo Efficacy in Murine and Human Tumor Models
| Cancer Type | Model | Efficacy Metric | Result |
| Leukemia | P388 and L1210 (i.p. implanted) | Log10 Cell Kill | >6.7 |
| Leukemia | L1210 (s.c. implanted) | Tumor-Free Survivors | 80% |
| Melanoma | B16 (i.p. implanted) | Increase in Life Span | 158% (i.p. admin) |
| Tumor-Free Survivors | 25% (i.p. admin) | ||
| Increase in Life Span | 67% (i.v. admin) | ||
| Renal Cancer | CAKI-1 Xenograft | Log10 Cell Kill | >1.0 |
| Lung Cancer | LX-1 Xenograft | Log10 Cell Kill | >1.0 |
| Colon Cancer | HT-29 Xenograft | Log10 Cell Kill | >1.0 |
| Melanoma | LOX IMVI & UACC-62 Xenografts | Log10 Cell Kill | >1.0 |
| Mammary Cancer | MX-1 Xenograft | Log10 Cell Kill | >1.0 |
| Lung Cancer | Lewis Lung | Log10 Cell Kill | <1.0 |
| Colon Cancer | Colon 38 | Log10 Cell Kill | <1.0 |
| Pancreatic Cancer | Pancreatic 02 | Log10 Cell Kill | <1.0 |
| Mammary Cancer | MCF7 Xenograft | Log10 Cell Kill | <1.0 |
| Melanoma | SK-MEL-3 Xenograft | Log10 Cell Kill | <1.0 |
Source: Preclinical antitumor activity of this compound in mice.
Comparison with Other Alkylating Agents
A notable characteristic of this compound is its activity against tumor cell lines resistant to other alkylating agents. Preclinical studies have shown that this compound is as effective against murine leukemia sublines resistant to cisplatin, melphalan, and 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) as it is against the parental, non-resistant cell lines. This suggests a lack of cross-resistance, which is a significant advantage in a clinical setting where resistance to standard chemotherapy is a major challenge.
However, this compound was found to be completely inactive against a doxorubicin-resistant subline, suggesting that it may be a substrate for the multidrug resistance efflux pump.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the in vivo antitumor activity of this compound in mouse models, based on common practices in preclinical oncology research.
dot
Caption: Generalized workflow for in vivo antitumor studies.
Detailed Methodologies:
-
Animal Models: Studies have utilized various mouse strains, including CD2F1 mice. The choice of model depends on the tumor type being studied (syngeneic or xenograft).
-
Tumor Implantation: Tumor cells are typically implanted either subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Drug Administration: this compound is often administered intravenously (i.v.), as this route has been found to be optimally active. Intraperitoneal (i.p.) administration has also been used.
-
Dosing and Schedule: Dosing is a critical parameter and is carefully determined. For instance, in murine pharmacokinetic studies, a dose of 15 micrograms/kg was administered intravenously. While antitumor activity appears to be independent of the administration schedule, more prolonged schedules may allow for greater total tolerated doses.
-
Efficacy Assessment: Antitumor efficacy is quantified by metrics such as log10 cell kill, percent increase in life span, and the number of tumor-free survivors. Tumor growth inhibition is also a key parameter.
-
Toxicity Monitoring: A crucial aspect of in vivo studies is monitoring for toxicity. This includes observing changes in body weight and monitoring for any adverse effects. Therapeutic doses of this compound did not produce the delayed deaths that were observed with its parent compound, CC-1065. However, a notable side effect was weight loss, with recovery taking 16-30 days post-therapy.
Clinical Perspective
Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors. In these trials, myelosuppression, particularly neutropenia, was the dose-limiting toxicity. While no objective responses were seen in one study of 19 patients, another study noted a 40% reduction in measurable disease lasting 24 months in a patient with advanced ovarian carcinoma. The recommended Phase II doses were determined to be 0.71 and 1.26 µg/m² for heavily and minimally pretreated patients, respectively, administered as a bolus i.v. injection every 4 weeks.
Conclusion
This compound has demonstrated potent in vivo antitumor activity across a range of cancer models, including some that are resistant to standard alkylating agents. Its unique mechanism of action and preclinical efficacy supported its advancement into clinical trials. While dose-limiting myelosuppression has been a challenge, the preliminary signs of clinical activity, such as the notable response in an ovarian cancer patient, suggest that this compound may still hold therapeutic promise, potentially as a cytotoxic component in targeted drug conjugates. Further research and clinical evaluation are warranted to fully define its role in cancer therapy.
References
- 1. Preclinical antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Sequence Selectivity of Bizelesin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Bizelesin, a potent antitumor agent, and its analogues belong to the cyclopropylpyrroloindole (CPI) family of DNA-interactive compounds. Their cytotoxicity stems from their ability to bind to the minor groove of DNA and alkylate specific adenine bases, leading to cell death. This guide provides a comparative analysis of the DNA sequence selectivity of this compound and its key analogues, supported by experimental data, to aid in drug design and development.
Executive Summary
This compound distinguishes itself as a bifunctional alkylating agent, capable of forming DNA interstrand cross-links, a particularly cytotoxic lesion.[1] In contrast, its well-studied analogue, adozelesin, is a monofunctional alkylating agent.[1] The parent compound, CC-1065, is also a potent DNA alkylating agent. The sequence selectivity of these compounds is a critical determinant of their biological activity and toxicity profiles. This guide will delve into their comparative cytotoxicity, DNA binding preferences, and the experimental methodologies used to elucidate these properties.
Comparative Cytotoxicity
The cytotoxic potency of this compound and its analogues is typically evaluated by determining their 50% growth-inhibitory concentrations (IC50) in various cancer cell lines. This compound consistently demonstrates exceptionally high potency, often in the picomolar range, surpassing both adozelesin and the parent compound CC-1065.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | L1210 | 2.3 | [2][3] |
| Adozelesin | L1210 | 3.4 | [2] |
| CC-1065 | L1210 | 88.1 |
DNA Sequence Selectivity
The primary mechanism of action for this compound and its analogues is the alkylation of the N3 position of adenine within the minor groove of DNA. Their sequence selectivity is a key feature that influences their efficacy and potential for targeted therapy.
Preferred Binding Sequences:
-
This compound: Exhibits a high affinity for 5'-T(A/T)4A-3' sequences. As a bifunctional agent, it can cross-link two adenine residues on opposite strands, typically separated by four base pairs.
-
Adozelesin: Shows a preference for 5'-(A/T)3-4A-3' sequences. Being monofunctional, it alkylates a single adenine residue.
-
CC-1065: The parent compound also targets AT-rich sequences in the DNA minor groove.
The ability of this compound to form interstrand cross-links is a significant differentiator, contributing to its enhanced cytotoxicity compared to its monofunctional counterparts.
Experimental Protocols
The determination of DNA sequence selectivity and binding affinity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of this compound and its analogues.
DNase I Footprinting
This technique is used to identify the specific DNA sequences where a molecule binds, protecting it from cleavage by DNase I.
Experimental Workflow:
DNase I Footprinting Workflow
Protocol Details:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope, such as ³²P. This allows for the visualization of the DNA fragments after cleavage. The labeled probe is then purified.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the this compound analogue to allow for binding equilibrium to be reached. A control reaction without the drug is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to the reaction mixtures to induce random single-strand cuts in the DNA backbone. The regions where the drug is bound are protected from this enzymatic cleavage.
-
Analysis: The reaction is stopped, and the DNA is denatured into single strands. The DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis. The gel is dried and exposed to X-ray film. The resulting autoradiogram will show a ladder of bands corresponding to the different fragment sizes. In the lanes containing the drug, a "footprint" will appear as a gap in the ladder, indicating the region of DNA that was protected from DNase I cleavage by the bound molecule.
Thermal Denaturation (DNA Melting) Assay
This method is used to assess the stabilization of the DNA double helix upon ligand binding. An increase in the melting temperature (Tm) of DNA in the presence of a compound indicates binding.
Experimental Workflow:
Thermal Denaturation Workflow
Protocol Details:
-
Sample Preparation: Solutions of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) are prepared in a suitable buffer. The DNA is then mixed with the this compound analogue at various concentrations. A control sample containing only DNA is also prepared.
-
Spectrophotometric Measurement: The samples are placed in a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. The temperature is gradually increased, and the absorbance of the solution at 260 nm is continuously monitored. As the DNA denatures (melts) into single strands, its absorbance at 260 nm increases (hyperchromic effect).
-
Data Analysis: The absorbance values are plotted against temperature to generate a DNA melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA in the presence of the compound. A positive ΔTm value indicates that the compound stabilizes the DNA duplex.
Mechanism of Action: DNA Alkylation and Cross-linking
The biological activity of this compound and its analogues is initiated by the selective binding to the minor groove of DNA, followed by a covalent reaction with adenine bases.
This compound Mechanism of Action
This process begins with the non-covalent association of the drug within the minor groove, driven by van der Waals forces and hydrogen bonding. This initial binding positions the reactive cyclopropyl group in close proximity to the N3 of adenine. Subsequent activation of the cyclopropyl ring leads to a nucleophilic attack by the adenine base, forming a stable covalent bond. In the case of the bifunctional this compound, this process can occur a second time with an adenine on the complementary strand, resulting in a highly cytotoxic interstrand cross-link.
Conclusion
This compound and its analogues represent a class of exceptionally potent DNA-interactive agents with distinct sequence selectivities and mechanisms of action. This compound's bifunctionality and ability to induce interstrand cross-links contribute to its superior cytotoxicity. A thorough understanding of their DNA sequence preferences and binding affinities, as determined by the experimental protocols outlined in this guide, is paramount for the rational design of new analogues with improved therapeutic indices. The provided data and methodologies serve as a valuable resource for researchers in the field of anticancer drug development.
References
- 1. The DNA minor groove-alkylating cyclopropylpyrroloindole drugs adozelesin and this compound induce different DNA damage response pathways in human colon carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of this compound, a potent bifunctional analog of the DNA-binding antibiotic CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Navigating the Labyrinth of Cytotoxic Waste: Proper Disposal Procedures for Bizelesin
For Immediate Release
Researchers and drug development professionals handling Bizelesin, a potent DNA alkylating agent with anticancer properties, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1] As a cytotoxic compound, all materials that come into contact with this compound are considered potentially hazardous and require management as regulated medical waste.[2][3][4]
The cornerstone of safe disposal lies in the meticulous segregation of waste at the point of generation.[5] This proactive approach minimizes the risk of exposure and ensures compliance with national and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous pharmaceutical waste, strictly prohibiting the disposal of such agents via sewer systems.
Waste Segregation: A Critical First Step
This compound-contaminated waste is broadly categorized into two main streams: trace chemotherapy waste and bulk chemotherapy waste. This distinction is crucial as it dictates the type of container and the subsequent disposal pathway.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Container Specification | Disposal Pathway |
| Trace Waste | Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, syringes, IV bags, and personal protective equipment (PPE). | Yellow , puncture-resistant containers labeled "Chemotherapy Waste" or "Trace Chemo." | High-temperature incineration. |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and materials heavily contaminated from spills. | Black , RCRA-regulated hazardous waste containers. | Hazardous waste incineration at a licensed facility. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Yellow , puncture-resistant sharps containers with a purple lid, clearly labeled "Chemo Sharps." | High-temperature incineration. |
Experimental Protocol: Decontamination of Work Surfaces
Effective decontamination of surfaces is a critical procedure to prevent inadvertent exposure. The following protocol outlines a standard method for cleaning and decontaminating areas where this compound has been handled.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, a disposable gown, safety goggles, and a face shield.
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container (yellow or black bin)
Procedure:
-
Preparation: Before starting the decontamination process, ensure all required PPE is correctly worn.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, beginning from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Use the same unidirectional wiping technique and dispose of the wipe.
-
Disinfection: Moisten a new wipe with 70% IPA and wipe the surface again. This step serves to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown, followed by the inner pair of gloves, placing each item in the designated hazardous waste container.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the decision-making process and logical flow from waste generation to final disposal.
Caption: Workflow for the segregation and disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. It is imperative that all personnel handling this and other cytotoxic agents receive thorough training on these disposal protocols. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for the most comprehensive and compliant procedures.
References
Personal protective equipment for handling Bizelesin
Essential Safety and Handling Guide for Bizelesin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a highly potent cytotoxic and genotoxic agent. Adherence to these procedures is essential to mitigate the risks associated with this compound.
This compound is an AT-specific DNA alkylating agent that can generate DNA interstrand crosslinks, effectively inhibiting DNA replication, and has demonstrated potent anticancer activity.[1] Due to its high potency and hazardous nature, strict safety protocols must be followed at all times.
Health Hazard Information
This compound is classified as a hazardous substance. The primary routes of occupational exposure include inhalation, ingestion, and skin or eye contact.[2][3]
Toxicological Data Summary
| Metric | Value | Reference |
| In Vitro Cytotoxicity (IC50) | ||
| HeLa S3 Cells | 0.06 ng/mL | MedChemExpress |
| L1210 Cells | 2.3 pM | PubMed |
| Clinical Dosage | Recommended Phase II dose: 0.71 - 1.26 µg/m² | [4] |
| Primary Toxicity | Myelosuppression (neutropenia) | [4] |
Note: A specific Occupational Exposure Limit (OEL) for this compound has not been established. Given its high potency and genotoxicity, all handling should be performed in a manner that minimizes any potential for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following PPE is mandatory for all personnel handling the compound.
| PPE Component | Specifications |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Gloves should be powder-free and have been tested against hazardous drugs (e.g., ASTM D6978 certified). Change gloves immediately if contaminated or every 30-60 minutes during prolonged handling. |
| Gown | A disposable, back-closing gown made of a low-permeability, lint-free fabric is required. Gowns should have long sleeves with tight-fitting cuffs. |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles must be worn. A full-face shield is required when there is a risk of splashes or aerosols. |
| Respiratory Protection | For procedures that may generate aerosols or fine particles, a NIOSH-approved N95 or higher-level respirator is required. All personnel requiring respiratory protection must be fit-tested and trained in its proper use. |
| Shoe Covers | Disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational Plan for Handling this compound
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a restricted-access laboratory.
-
A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) must be used for all manipulations of this compound, including weighing, reconstituting, and aliquoting.
-
The work surface of the BSC or CACI should be covered with a disposable, plastic-backed absorbent pad. This pad should be replaced after each use or in the event of a spill.
2. Reconstitution and Dilution:
-
Follow the specific reconstitution instructions provided by the supplier. A common solvent is DMSO.
-
Use closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols and the risk of spills.
-
All vials and containers should be clearly labeled with the compound name, concentration, date, and hazard warnings.
3. Storage:
-
Store this compound in its original container in a secure, designated, and clearly labeled location.
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is critical.
-
Evacuate and Secure the Area: Alert all personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Cover liquid spills with absorbent pads and gently wipe from the outer edge inward. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Decontaminate the Area: After absorbing the spill, decontaminate the area with an appropriate cleaning agent, followed by a rinse with sterile water.
-
Dispose of Waste: All materials used to clean the spill, including contaminated PPE, must be disposed of as hazardous cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be handled as hazardous cytotoxic waste and disposed of in accordance with institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Sharps (needles, syringes, etc.) | Puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste." |
| Contaminated PPE (gloves, gowns, etc.) | Yellow chemotherapy waste bag placed inside a rigid, leak-proof container labeled "Cytotoxic Waste." |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Empty Vials and Packaging | Dispose of in the yellow chemotherapy waste bag. |
All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
